molecular formula C19H20N2O4 B1665615 ADX-10061 CAS No. 128022-68-4

ADX-10061

Katalognummer: B1665615
CAS-Nummer: 128022-68-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: XZPSYCOYKJRHKE-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADX10061 is a potent, selective antagonist of the dopamine D1 receptor. It is developed by Addex Pharmaceuticals for the treatment of nicotine dependence.

Eigenschaften

Key on ui mechanism of action

Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again.

CAS-Nummer

128022-68-4

Molekularformel

C19H20N2O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol

InChI

InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1

InChI-Schlüssel

XZPSYCOYKJRHKE-MRXNPFEDSA-N

Isomerische SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Kanonische SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine
CEE-03-310
NNC 01-0687
NNC 687
NNC-01-0687
NNC-687

Herkunft des Produkts

United States

Foundational & Exploratory

ADX-10061: A Technical Guide to its Dopamine D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC-687 or CEE-03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential antipsychotic for the treatment of schizophrenia, its high selectivity for the D1 receptor over other dopamine receptor subtypes and off-target sites has made it a valuable research tool for elucidating the role of the D1 receptor in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the dopamine D1 receptor selectivity of this compound, including its binding affinity profile, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.

Quantitative Data: Receptor Binding Affinity Profile

The selectivity of this compound is primarily defined by its high binding affinity for the dopamine D1 receptor compared to other dopamine receptor subtypes and various other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of this compound, presented as inhibition constants (Ki).

Receptor TargetRadioligandTissue/SystemKi (nM)Reference
Dopamine D1 Receptor [3H]SCH 23390Rat Striatum5.8[1]
Dopamine D2 Receptor [3H]SpiperoneRat Striatum> 10,000[1]
Serotonin 5-HT2 Receptor [3H]KetanserinRat Cortex355[1]
Adenylyl Cyclase -Rat Striatum9.1 (IC50)[1]

Experimental Protocols

The characterization of this compound's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the likely methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competitive binding assays were likely performed to determine its Ki value at the dopamine D1 and other receptors.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Test Compound: this compound (NNC-687)

  • Radioligand: [3H]SCH 23390 (a selective D1 antagonist)

  • Tissue Preparation: Rat striatal membranes (a brain region with high D1 receptor density)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390 or (+)butaclamol)

  • Instrumentation: Scintillation counter, filtration apparatus

Protocol:

  • Membrane Preparation:

    • Rat striata are dissected and homogenized in ice-cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.

  • Assay Setup:

    • A series of dilutions of this compound are prepared.

    • In assay tubes, the rat striatal membranes, a fixed concentration of [3H]SCH 23390 (typically at or below its Kd value), and varying concentrations of this compound are added.

    • Control tubes for total binding (no competitor) and non-specific binding (with excess non-labeled antagonist) are also prepared.

  • Incubation:

    • The assay tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation fluid.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]SCH 23390 (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Adenylyl Cyclase Activity

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor. For the D1 receptor, which is coupled to the Gs alpha subunit of the G protein, its activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). The antagonistic effect of this compound was demonstrated by its ability to inhibit dopamine-stimulated adenylyl cyclase activity.[1]

Objective: To determine the functional antagonism of this compound at the dopamine D1 receptor by measuring its effect on dopamine-stimulated adenylyl cyclase activity.

Materials:

  • Test Compound: this compound (NNC-687)

  • Agonist: Dopamine

  • Tissue Preparation: Rat striatal membranes

  • Assay Buffer: e.g., Tris-HCl buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.

  • Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)).

Protocol:

  • Membrane Preparation:

    • Similar to the radioligand binding assay, rat striatal membranes are prepared.

  • Assay Setup:

    • Assay tubes are prepared containing the striatal membranes, assay buffer, and varying concentrations of this compound.

    • A fixed, sub-maximal concentration of dopamine is added to stimulate adenylyl cyclase activity.

    • Control tubes include basal activity (no dopamine), dopamine-stimulated activity (no antagonist), and various concentrations of this compound.

  • Incubation:

    • The reaction is initiated by the addition of ATP and the tubes are incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Termination of Reaction:

    • The reaction is stopped, typically by heating or the addition of an acid.

  • cAMP Quantification:

    • The amount of cAMP produced in each tube is measured using a commercially available cAMP assay kit (e.g., RIA or ELISA).

  • Data Analysis:

    • The ability of this compound to inhibit the dopamine-stimulated increase in cAMP levels is determined.

    • The concentration of this compound that causes 50% inhibition of the dopamine response (IC50) is calculated by non-linear regression. This IC50 value reflects the functional potency of this compound as a D1 receptor antagonist.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade primarily through the Gs alpha subunit, leading to the production of the second messenger cyclic AMP (cAMP).

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds to G_protein Gs Protein (αβγ) D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway
Experimental Workflow for Determining Receptor Selectivity

The process of determining the selectivity of a compound like this compound involves a series of well-defined experimental steps, from initial screening to detailed characterization.

Receptor_Selectivity_Workflow A Compound Synthesis (this compound) B Primary Screening: Radioligand Binding Assay (D1 Receptor) A->B C Secondary Screening: Selectivity Panel (D2, 5-HT2, etc.) B->C High affinity hits D Functional Assay: Adenylyl Cyclase (D1 Antagonism) C->D Selective compounds E Data Analysis: Determine Ki and IC50 values D->E F Selectivity Profile Determination E->F

Experimental Workflow for Receptor Selectivity

Conclusion

This compound exhibits a high degree of selectivity for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2 receptors. This selectivity, established through rigorous radioligand binding and functional assays, makes it an invaluable tool for investigating the specific roles of the D1 receptor in the central nervous system. While a complete binding profile across all dopamine receptor subtypes is not publicly available, the existing data unequivocally demonstrate its utility as a D1-selective antagonist for preclinical research.

References

ADX-10061: A Comprehensive Technical Overview of its Receptor Binding Profile and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the receptor binding affinity and functional profile of ADX-10061, a potent and selective dopamine (B1211576) D1 receptor antagonist. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited assays, and includes visualizations of relevant signaling pathways and experimental workflows.

Core Data Presentation: Receptor Binding Affinity of this compound

This compound, also known as NNC 687, demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 and serotonin (B10506) 5-HT2 receptors. Its functional activity is further characterized by its potent inhibition of dopamine-stimulated adenylyl cyclase. The binding affinities (Ki values) are summarized in the table below.

Receptor/EnzymeKi Value (nM)
Dopamine D1 Receptor5.8
Dopamine D2 Receptor> 10,000
5-HT2 Receptor355
Adenylyl Cyclase (inhibition)9.1

Experimental Protocols

The following sections describe the likely experimental methodologies employed to determine the receptor binding affinities and functional activity of this compound, based on standard and widely accepted pharmacological assays. The specific details are based on the characterization of similar compounds and general knowledge of the field.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D1, dopamine D2, and serotonin 5-HT2 receptors.

General Principle: Competitive radioligand binding assays are utilized to measure the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

1. Dopamine D1 Receptor Binding Assay:

  • Tissue Preparation: Membranes are prepared from a brain region rich in D1 receptors, such as the rat striatum. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Radioligand: [3H]SCH 23390, a selective D1 receptor antagonist, is typically used at a concentration near its Kd value.

  • Assay Procedure:

    • Incubate the prepared membranes with various concentrations of this compound and a fixed concentration of [3H]SCH 23390.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390 or butaclamol).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Dopamine D2 Receptor Binding Assay:

  • Tissue Preparation: Similar to the D1 assay, membranes are prepared from a D2-rich brain region like the rat striatum.

  • Radioligand: [3H]Spiperone, a potent D2 receptor antagonist, is commonly used.

  • Assay Procedure: The procedure is analogous to the D1 binding assay, with the substitution of [3H]Spiperone as the radioligand and a D2-selective antagonist (e.g., unlabeled haloperidol (B65202) or sulpiride) to define non-specific binding.

3. 5-HT2 Receptor Binding Assay:

  • Tissue Preparation: Membranes are typically prepared from the rat cerebral cortex, a region with a high density of 5-HT2 receptors.

  • Radioligand: [3H]Ketanserin, a selective 5-HT2 receptor antagonist, is the standard radioligand.

  • Assay Procedure: The experimental protocol follows the same principles as the dopamine receptor binding assays, with [3H]Ketanserin as the radioligand and a 5-HT2-selective antagonist (e.g., unlabeled ketanserin (B1673593) or mianserin) for determining non-specific binding.

Dopamine-Stimulated Adenylyl Cyclase Activity Assay

Objective: To determine the functional antagonist activity of this compound at the D1 receptor by measuring its ability to inhibit dopamine-stimulated cyclic AMP (cAMP) production.

Principle: Dopamine D1 receptors are Gs-coupled, and their activation stimulates the enzyme adenylyl cyclase to produce the second messenger cAMP. An antagonist will block this stimulation.

Methodology:

  • Tissue Preparation: Fresh or frozen rat striatal tissue is homogenized in a suitable buffer.

  • Assay Procedure:

    • The striatal homogenate is pre-incubated with varying concentrations of this compound.

    • Dopamine is then added to stimulate adenylyl cyclase activity.

    • The reaction is initiated by the addition of ATP (the substrate for adenylyl cyclase) and incubated at 37°C.

    • The reaction is terminated, and the amount of cAMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the maximal dopamine-stimulated cAMP production is determined as the IC50 value, which is then used to calculate the Ki value for its functional antagonism.

Visualizations

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor and the antagonistic action of this compound.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds & Activates ADX10061 This compound ADX10061->D1R Binds & Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.

Generalized Experimental Workflow for Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the Ki value of a test compound.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from rat striatum) start->prep incubate Incubate Membranes with: - Radioligand ([3H]L) - Test Compound (this compound) - Buffer prep->incubate nsb Incubate for Non-Specific Binding: - Membranes - Radioligand ([3H]L) - Saturating concentration of  unlabeled ligand prep->nsb filter Terminate by Rapid Filtration incubate->filter nsb->filter wash Wash Filters filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation count->analyze end End analyze->end

Caption: Generalized workflow for a competitive radioligand binding assay.

ADX-10061: A Technical Guide to a Selective Dopamine D1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, also known as NNC 01-0687 or CEE-03-310, is a benzazepine derivative. Its chemical structure is characterized by a tricyclic core.

Chemical Identifiers

IdentifierValue
IUPAC Name (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol[1]
CAS Number 128022-68-4
Synonyms NNC 01-0687, CEE 03-310, NNC 687
SMILES CN1CCC2=CC(=C(C=C2--INVALID-LINK--C3=CC=CC4=C3OCC4)O)--INVALID-LINK--[O-][1]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₂₀N₂O₄
Molecular Weight 340.37 g/mol
Appearance (Not specified in available literature)
Solubility (Not specified in available literature)

Pharmacological Profile

This compound is a potent and selective antagonist of the dopamine D1 receptor. Its binding affinity for various receptors has been determined through radioligand binding assays.

Receptor Binding Affinity (Ki)

Receptor/TargetKi (nM)
Dopamine D1 Receptor 5.8
Adenylyl Cyclase 9.1
5-HT2 Receptor 355
Dopamine D2 Receptor > 10,000

Data sourced from MedChemExpress product information.

The high selectivity of this compound for the D1 receptor over the D2 receptor and other receptors makes it a valuable tool for investigating the specific roles of the D1 receptor in various physiological and pathological processes.

Experimental Protocols

The determination of the binding affinity (Ki) of this compound is a critical experiment. Below is a detailed, representative protocol for a competitive radioligand binding assay, a standard method for determining the Ki of an unlabeled compound.

Competitive Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]SCH-23390 (a selective D1 antagonist)

  • Receptor Source: Membranes prepared from cells or tissues expressing the dopamine D1 receptor (e.g., HEK293 cells stably expressing the human D1 receptor, or rat striatal tissue).

  • Test Compound: this compound at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known D1 antagonist (e.g., 1 µM SCH-23390 or Butaclamol).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize the receptor source tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Radioligand + Assay Buffer + Membranes.

      • Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.

      • Competitive Binding: Radioligand + Test Compound (at various concentrations) + Membranes.

    • Add the assay components to the wells in a defined order, typically starting with the buffer, followed by the test compound or non-specific control, then the radioligand, and finally the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[1]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor antagonist, blocks the downstream signaling cascade initiated by the binding of dopamine. The canonical D1 receptor signaling pathway is primarily mediated by the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3][4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32) and various transcription factors like cAMP response element-binding protein (CREB).[2]

Dopamine D1 Receptor Signaling Pathway Antagonism by this compound
Experimental Workflow for Ki Determination

The following diagram illustrates the logical flow of the competitive radioligand binding assay described in the experimental protocols section.

experimental_workflow start Start: Prepare D1 Receptor Membrane Homogenate assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (various [this compound]) start->assay_setup incubation Incubate to reach binding equilibrium assay_setup->incubation filtration Rapidly filter and wash to separate bound from unbound radioligand incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting data_analysis Data Analysis: 1. Calculate Specific Binding 2. Determine IC50 from dose-response curve counting->data_analysis ki_calculation Calculate Ki using the Cheng-Prusoff Equation data_analysis->ki_calculation end End: Ki value of this compound for D1 Receptor ki_calculation->end

Workflow for Determining the Ki of this compound

Conclusion

This compound is a well-characterized, potent, and selective dopamine D1 receptor antagonist. Its specific pharmacological profile makes it an invaluable research tool for elucidating the complex roles of the D1 receptor in the central nervous system and other tissues. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies.

References

ADX-10061: A Technical Guide for Studying Dopamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC 01-0687, is a potent and selective dopamine (B1211576) D1 receptor antagonist.[1] As a member of the benzazepine class of compounds, it has been a valuable tool in preclinical research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes.[2] Although its clinical development for indications such as schizophrenia, smoking cessation, and sleep disorders was discontinued (B1498344) due to a lack of efficacy in Phase II trials, this compound remains a relevant compound for in vitro and in vivo studies aimed at elucidating the complexities of dopamine D1 receptor signaling.[1][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the dopamine D1 receptor.[3] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, primarily couples to the Gαs/olf subunit. This initiates a signaling cascade that plays a crucial role in reward, motivation, and motor control.[4][5] By antagonizing the D1 receptor, this compound inhibits these downstream signaling events. The activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in addiction.[4][5] It is hypothesized that by blocking the D1 receptor, this compound can reduce the rewarding effects of addictive substances and the craving associated with environmental cues.

Pharmacological Data

The following table summarizes the available quantitative data for this compound, providing key metrics for its receptor binding affinity.

ParameterValueReceptor/TargetSpeciesReference
Ki5.8 nMDopamine D1 ReceptorNot Specified[1]
Ki> 10,000 nMDopamine D2 ReceptorNot Specified[1]
Ki355 nM5-HT2 ReceptorNot Specified[1]
Ki9.1 nMAdenylyl CyclaseNot Specified[1]

Dopamine D1 Receptor Signaling Pathways

The following diagrams illustrate the canonical and alternative signaling pathways associated with the dopamine D1 receptor, which are inhibited by this compound.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates ADX10061 This compound ADX10061->D1R Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

Canonical Dopamine D1 Receptor Signaling Pathway.

D1_Alternative_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Gq Gαq D1R->Gq Activates EPAC EPAC D1R->EPAC Activates (cAMP-dependent, PKA-independent) PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Rap1 Rap1 EPAC->Rap1 Activates

Alternative D1 Receptor Signaling Pathways.

Experimental Protocols

The following are representative protocols for studying the effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-SCH23390 (a D1-selective antagonist).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Non-specific binding control: Dopamine (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the desired concentration of this compound or vehicle.

    • 50 µL of [³H]-SCH23390 at a concentration close to its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit dopamine-induced cyclic AMP (cAMP) production.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Dopamine solution.

  • This compound stock solution.

  • Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

Procedure:

  • Seed the D1-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in stimulation buffer for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., EC80) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound and determine its IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) PK Pharmacokinetic Studies (Determine half-life, bioavailability) Binding->PK Functional cAMP Accumulation Assay (Determine IC50) Functional->PK Behavioral Behavioral Models (e.g., self-administration, conditioned place preference) PK->Behavioral start This compound start->Binding start->Functional

Conceptual Experimental Workflow for this compound.

Conclusion

This compound is a well-characterized, selective dopamine D1 receptor antagonist that serves as a valuable research tool. Despite its discontinuation in clinical development, its utility in preclinical settings for probing the dopamine D1 receptor system remains significant. The information and protocols provided in this guide are intended to facilitate the design and execution of experiments aimed at further understanding the role of dopamine signaling in health and disease. Researchers should, however, always consult the primary literature and optimize protocols for their specific experimental systems.

References

The Critical Role of D1 Receptor Antagonism in Mitigating Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of dopamine (B1211576) D1 receptor antagonism in preclinical addiction models. The dopamine system, particularly the D1 receptor, is a cornerstone of the brain's reward circuitry, making it a pivotal target for understanding and developing therapeutics for substance use disorders. This document synthesizes key findings on the effects of D1 receptor antagonists on drug self-administration, conditioned place preference, and reinstatement of drug-seeking behaviors. It includes detailed experimental protocols, quantitative data from seminal studies, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical area of research.

The Dopamine D1 Receptor in Reward and Addiction

The dopamine D1 receptor, a G-protein coupled receptor predominantly coupled to Gs/olf, plays a crucial role in mediating the reinforcing effects of drugs of abuse.[1] Activation of D1 receptors in key brain regions, such as the nucleus accumbens, is associated with increased adenylyl cyclase activity, leading to a cascade of downstream signaling events that promote reward learning and motivation.[2][3] Blockade of these receptors has been shown to attenuate the rewarding properties of various addictive substances, making D1 receptor antagonists a promising class of compounds for addiction pharmacotherapy.[4]

Quantitative Effects of D1 Receptor Antagonists in Addiction Models

The efficacy of D1 receptor antagonists in reducing addiction-related behaviors has been quantified in various preclinical models. The following tables summarize key findings from studies investigating the effects of the selective D1 receptor antagonist SCH-23390 on cocaine and nicotine (B1678760) addiction models.

Table 1: Effects of SCH-23390 on Cocaine Self-Administration

Animal ModelDrug Dose (Cocaine)Antagonist Dose (SCH-23390)Reinforcement ScheduleKey FindingsReference
Rat0.25 mg (i.v.)0-4.0 µg (intracerebral)FR-5, TO-20sDose-dependent increase in the rate of cocaine self-administration, suggesting partial attenuation of cocaine's effects.[5]
RatNot specified5, 10, 20 µg/kgFR-5Dose-dependent increase in cocaine intake.[1]
Mouse1.0 mg/kg/injection0.18 mg/kgNot specifiedSignificantly increased rates of cocaine self-administration.[6]
Mouse0.32 mg/kg/injection0.18 mg/kgNot specifiedSignificantly decreased rates of self-administration.[6]
Rat0.125-1.00 mg/kg/injection0.01 mg/kg (s.c.)Progressive Ratio (PR)Decreased breaking point values for cocaine, indicating reduced reinforcing efficacy.[7]

Table 2: Effects of SCH-23390 on Nicotine Self-Administration

Animal ModelDrug Dose (Nicotine)Antagonist Dose (SCH-23390)Access ScheduleKey FindingsReference
Rat0.03 mg/kg/infusion0.03 mg/kgLong Access (23h)Decreased nicotine self-administration during the first hour of the session.[8]
RatNot specified0.01 and 0.03 mg/kgShort AccessDecreased active lever responses and nicotine intake.[8]
Rat0.06 mg/kg/infusion0.03 mg/kgNot specifiedSignificant decrease in nicotine intake 15 minutes post-treatment.[9]
RatNot specifiedNot specifiedNot specifiedCo-administration with chronic nicotine significantly reduced nicotine self-administration.[10]
RatNot specified0.003, 0.01, 0.03 mg/kgNot specifiedDecreased operant responding for nicotine 15 minutes after treatment.[11][12][13]

Signaling Pathways of the D1 Receptor

The canonical signaling pathway for the D1 receptor involves its coupling to the Gs/olf G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32, a key regulator of neuronal excitability.[14][15][16]

Furthermore, D1 receptors can form heteromers with D2 receptors, leading to a distinct signaling cascade.[3][17][18][19][20][21] This D1-D2 receptor heteromer couples to the Gq G-protein, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]

D1_Signaling_Pathways cluster_canonical Canonical D1 Receptor Signaling cluster_heteromer D1-D2 Heteromer Signaling Dopamine_c Dopamine D1R_c D1 Receptor Dopamine_c->D1R_c Gs_olf Gs/olf D1R_c->Gs_olf activates AC_c Adenylyl Cyclase Gs_olf->AC_c activates cAMP cAMP AC_c->cAMP produces PKA PKA cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Dopamine_h Dopamine D1D2_Heteromer D1-D2 Heteromer Dopamine_h->D1D2_Heteromer Gq Gq D1D2_Heteromer->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates SCH23390 SCH-23390 (D1 Antagonist) SCH23390->D1R_c blocks

Dopamine D1 Receptor Signaling Pathways.

Experimental Protocols in Addiction Research

Standardized and well-defined experimental protocols are essential for the reliable assessment of the effects of D1 receptor antagonists in addiction models. The following sections provide detailed methodologies for three commonly used behavioral paradigms.

Intravenous Drug Self-Administration in Rodents

This model assesses the reinforcing properties of a drug by measuring the extent to which an animal will perform a specific action (e.g., lever press) to receive a drug infusion.[22][23][24][25][26]

Methodology:

  • Animal Preparation: Adult male or female rats are individually housed and maintained on a reverse light-dark cycle.

  • Catheter Implantation: A chronic indwelling catheter is surgically implanted into the jugular vein under anesthesia. The catheter is passed subcutaneously to the mid-scapular region and externalized. Animals are allowed to recover for at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether and swivel system.

  • Acquisition: Animals are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of the drug (e.g., cocaine, 0.25 mg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone). Presses on the inactive lever are recorded but have no programmed consequences.

  • Maintenance: Once a stable baseline of self-administration is established, the effects of a D1 receptor antagonist (e.g., SCH-23390) can be assessed. The antagonist is typically administered systemically (e.g., intraperitoneally or subcutaneously) prior to the self-administration session.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the number of active and inactive lever presses. A decrease in drug intake following antagonist administration suggests a reduction in the reinforcing efficacy of the drug.

Self_Administration_Workflow cluster_protocol Intravenous Drug Self-Administration Protocol start Start surgery Catheter Implantation (Jugular Vein) start->surgery recovery Recovery (5-7 days) surgery->recovery acquisition Acquisition Phase (e.g., 2h daily sessions) Active lever press -> Drug infusion + Cue recovery->acquisition maintenance Maintenance Phase (Stable Responding) acquisition->maintenance antagonist_admin Antagonist Administration (e.g., SCH-23390) maintenance->antagonist_admin test_session Test Session antagonist_admin->test_session data_analysis Data Analysis (Infusions, Lever Presses) test_session->data_analysis end End data_analysis->end

Workflow for Intravenous Drug Self-Administration.
Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the motivational effects of a drug by assessing an animal's preference for an environment that has been previously paired with the drug.[27][28][29][30][31]

Methodology:

  • Apparatus: A three-chamber apparatus is typically used, consisting of two larger conditioning chambers with distinct visual and tactile cues, separated by a smaller, neutral central chamber.

  • Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two larger chambers is recorded to determine any initial preference.

  • Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On drug conditioning days, animals are administered the drug of interest (e.g., cocaine, 10 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On alternate days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.

  • Post-Conditioning (Preference Test): On the test day, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus, as in the pre-conditioning phase. The time spent in each chamber is recorded.

  • Data Analysis: A conditioned place preference is demonstrated if the animals spend significantly more time in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test. The effect of a D1 antagonist can be assessed by administering it prior to the drug during the conditioning phase.

CPP_Workflow cluster_protocol Conditioned Place Preference Protocol start Start pre_test Pre-Conditioning Test (Baseline Preference) start->pre_test conditioning Conditioning Phase (Alternating Drug and Vehicle Pairings) pre_test->conditioning antagonist_info Antagonist can be given before drug during conditioning conditioning->antagonist_info post_test Post-Conditioning Test (Preference Measurement) conditioning->post_test data_analysis Data Analysis (Time in Drug-Paired Chamber) post_test->data_analysis end End data_analysis->end

Workflow for Conditioned Place Preference.
Reinstatement of Drug-Seeking

The reinstatement model is used to study relapse to drug use. After an animal has learned to self-administer a drug, the behavior is extinguished. Subsequently, drug-seeking behavior can be reinstated by exposure to the drug itself (drug-primed reinstatement), drug-associated cues (cue-induced reinstatement), or stress (stress-induced reinstatement).[32][33][34][35][36]

Methodology:

  • Acquisition and Maintenance: Animals are trained to self-administer a drug as described in the intravenous self-administration protocol.

  • Extinction: Following stable self-administration, extinction sessions are conducted. During these sessions, active lever presses no longer result in drug infusion or the presentation of the conditioned stimulus. Extinction continues until responding on the active lever is significantly reduced (e.g., to less than 20% of the maintenance baseline).

  • Reinstatement Test: Once the extinction criterion is met, a reinstatement test is performed.

    • Drug-Primed Reinstatement: The animal receives a non-contingent injection of the training drug at a sub-reinforcing dose.

    • Cue-Induced Reinstatement: The conditioned stimuli (e.g., light and tone) are presented contingent on an active lever press, but no drug is delivered.

    • Stress-Induced Reinstatement: The animal is exposed to a stressor (e.g., intermittent footshock) prior to the test session.

  • Data Analysis: Reinstatement is defined as a significant increase in responding on the active lever compared to the extinction baseline. The effect of a D1 antagonist is assessed by administering it before the reinstatement trigger.

Reinstatement_Workflow cluster_protocol Reinstatement of Drug-Seeking Protocol start Start acquisition Acquisition of Drug Self-Administration start->acquisition extinction Extinction Phase (Responding without Reinforcement) acquisition->extinction reinstatement_trigger Reinstatement Trigger extinction->reinstatement_trigger drug_prime Drug Priming reinstatement_trigger->drug_prime cue_presentation Cue Presentation reinstatement_trigger->cue_presentation stressor Stressor Exposure reinstatement_trigger->stressor antagonist_admin Antagonist Administration drug_prime->antagonist_admin cue_presentation->antagonist_admin stressor->antagonist_admin test_session Reinstatement Test Session antagonist_admin->test_session data_analysis Data Analysis (Active Lever Presses) test_session->data_analysis end End data_analysis->end

Workflow for the Reinstatement Model.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the critical role of the dopamine D1 receptor in mediating the reinforcing and motivational aspects of drugs of abuse. Antagonism of the D1 receptor consistently attenuates drug-taking and drug-seeking behaviors across various preclinical models, highlighting its potential as a therapeutic target for addiction. However, the translation of these findings to clinical applications has been challenging. The D1 receptor antagonist ecopipam (B1671091) has shown some promise in clinical trials for Tourette Syndrome, a condition with overlapping neurocircuitry with addiction, but its development for substance use disorders is still in early stages.[37][38][39][40][41] Future research should focus on developing D1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles, and on exploring their efficacy in combination with other pharmacological or behavioral therapies. A deeper understanding of the nuanced role of D1 receptor signaling, including the function of D1-D2 heteromers, will be crucial in designing more effective and targeted treatments for the complex disease of addiction.

References

Investigating the Cognitive Effects of ADX-10061: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist, was investigated for several therapeutic indications before its development was discontinued (B1498344). While specific data on the cognitive effects of this compound are not publicly available, its mechanism of action allows for a thorough investigation of its potential cognitive implications based on the well-established role of the dopamine D1 receptor in cognitive function. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the anticipated cognitive consequences of D1 receptor antagonism. The document summarizes the development history of the compound, details the signaling pathway of the D1 receptor, and presents hypothetical experimental protocols for assessing the cognitive effects of such a compound. This whitepaper aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction to this compound

This compound (also known as NNC 01-0687) is a selective antagonist of the dopamine D1 receptor.[1] Developed by Addex Pharmaceuticals, it was investigated for the treatment of schizophrenia, sleep disorders, substance abuse, and smoking cessation.[1][2][3] However, the development of this compound was discontinued in 2007.[2] A key factor in this decision was the outcome of a Phase IIa clinical trial for smoking cessation, in which this compound failed to demonstrate a statistically significant treatment effect compared to placebo.[4]

Mechanism of Action: The Dopamine D1 Receptor

This compound functions as a competitive antagonist at the dopamine D1 receptor.[3][4] The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is crucial for various physiological processes, including motor control, reward, and, notably, cognitive functions.

The prefrontal cortex (PFC), a brain region critical for higher-order cognitive processes, has a high abundance of D1 receptors.[2] The modulation of dopamine signaling in the PFC is essential for working memory, attention, and executive function.

Inferred Cognitive Effects of this compound

While direct studies on the cognitive effects of this compound are not available in the public domain, its mechanism as a D1 receptor antagonist allows for strong inferences about its likely cognitive impact. Research has consistently shown that antagonism of the D1 receptor can lead to cognitive deficits, particularly in the domain of working memory.[2] Conversely, D1 receptor agonists are being explored as potential therapeutic agents to enhance cognitive function.

The following table summarizes the generally accepted effects of dopamine D1 receptor modulation on cognition, which can be extrapolated to infer the potential effects of this compound.

Cognitive DomainEffect of D1 Receptor AgonismInferred Effect of D1 Receptor Antagonism (e.g., this compound)
Working Memory EnhancementImpairment
Cognitive Flexibility ImprovementReduction
Attention EnhancementDeficits
Learning and Memory FacilitationImpairment

Experimental Protocols for Assessing Cognitive Effects

Given the discontinuation of this compound's development, specific experimental protocols for its cognitive assessment are not publicly available. However, a standard preclinical investigation into the cognitive effects of a D1 receptor antagonist would typically involve a battery of behavioral tests in animal models.

4.1. Animal Models

  • Rodents (Rats, Mice): Commonly used for initial cognitive screening.

  • Non-Human Primates: Utilized for more complex cognitive tasks that have higher translational relevance to humans.

4.2. Behavioral Assays for Cognitive Function

  • Working Memory:

    • Delayed Non-Match to Sample (DNMS) Task: A test of short-term visual memory where the subject must select the novel object after a delay.

    • Morris Water Maze (Reversal Learning): Assesses spatial learning and memory flexibility by changing the location of a hidden platform.

    • T-Maze or Y-Maze (Spontaneous Alternation): Measures spatial working memory based on the animal's natural tendency to explore novel arms of the maze.

  • Attention:

    • Five-Choice Serial Reaction Time Task (5-CSRTT): Evaluates sustained and selective attention by requiring the subject to detect a brief visual stimulus in one of five locations.

  • Executive Function:

    • Set-Shifting Tasks: Assesses cognitive flexibility by requiring the animal to switch between different discrimination rules.

4.3. Experimental Procedure

  • Acclimation: Animals are habituated to the testing environment and handling procedures.

  • Baseline Training: Subjects are trained on the cognitive tasks to establish a stable performance baseline.

  • Drug Administration: this compound (or other D1 antagonist) and a vehicle control are administered systemically (e.g., intraperitoneal injection) or directly into specific brain regions (e.g., prefrontal cortex) via cannulation.

  • Cognitive Testing: Following a predetermined pretreatment interval, animals are tested on the cognitive tasks.

  • Data Analysis: Performance metrics (e.g., accuracy, reaction time, latency) are compared between the drug-treated and control groups using appropriate statistical methods (e.g., ANOVA, t-tests).

Visualizing the Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds G_alpha_olf Gαolf D1R->G_alpha_olf Activates AC Adenylyl Cyclase G_alpha_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) CREB CREB PKA->CREB Phosphorylates (Activates) PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Regulates ADX10061 This compound (Antagonist) ADX10061->D1R Blocks

Dopamine D1 Receptor Signaling Cascade.

Hypothetical Experimental Workflow

The diagram below outlines a typical workflow for a preclinical investigation into the cognitive effects of a D1 receptor antagonist like this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation: D1 antagonism will impair working memory B Selection of Animal Model (e.g., Rats) A->B C Choice of Cognitive Task (e.g., DNMS) B->C D Protocol Design & Ethical Approval C->D E Animal Acclimation & Handling D->E F Baseline Training on DNMS Task E->F G Group Assignment (Vehicle vs. This compound) F->G H Drug/Vehicle Administration G->H I Cognitive Testing Session H->I J Data Collection & Collation (Accuracy, Latency) I->J K Statistical Analysis (e.g., ANOVA) J->K L Interpretation of Results K->L M Conclusion & Reporting L->M

Preclinical Cognitive Assessment Workflow.

Conclusion

While this compound did not proceed to market, its history and mechanism of action provide valuable insights for the field of drug development. The clear role of the dopamine D1 receptor in cognition underscores the importance of carefully evaluating the cognitive side-effect profile of any centrally acting drug that modulates this system. Although direct data on this compound's cognitive effects are absent, the principles of D1 receptor pharmacology strongly suggest that its administration would be associated with impairments in working memory and other executive functions. Future research on D1 receptor modulators should include comprehensive cognitive assessments as a key component of both preclinical and clinical development programs.

References

ADX-10061: A Technical Guide for its Application as a Dopamine D1 Receptor Antagonist in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC 687 and CEE 03-310, is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1] Although its clinical development for indications such as smoking cessation, sleep disorders, and schizophrenia was discontinued (B1498344) due to lack of efficacy, its well-defined pharmacological profile makes it a valuable tool for preclinical neuroscience research.[2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, mechanism of action, and detailed experimental protocols to facilitate its use as a research tool for investigating the role of the dopamine D1 receptor in various neural processes.

This compound belongs to the benzazepine class of compounds and acts as a competitive "orthosteric" antagonist at the D1 receptor.[3] Its high affinity and selectivity for the D1 receptor over the D2 receptor and other neurotransmitter receptors make it a precise instrument for dissecting the physiological and pathological functions of D1 receptor-mediated signaling pathways in the central nervous system.

Pharmacological Profile

The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

In Vitro Binding Affinities and Functional Potency

This compound demonstrates high affinity for the dopamine D1 receptor, with significantly lower affinity for the D2 receptor and other receptors. This selectivity is a key attribute for its use as a pharmacological tool.

Parameter Receptor/Enzyme Value Reference
Ki (nM) Dopamine D1 Receptor5.8[1]
Dopamine D2 Receptor> 10,000[1]
5-HT2 Receptor355[1]
IC50 (nM) Dopamine-stimulated Adenylyl Cyclase9.1[1]
In Vivo Receptor Occupancy

Studies in animal models have confirmed the potent and selective in vivo occupancy of D1 receptors by this compound.

Parameter Receptor Animal Model Value Reference
ED50 (mg/kg, s.c.) In vivo [3H]SCH 23390 binding inhibitionMouse0.04[1]
ED50 (mg/kg, p.o.) In vivo [3H]SCH 23390 binding inhibitionMouse0.13[1]
ED50 (mg/kg, s.c.) Blockade of D1-mediated rotation6-OHDA-lesioned rats0.02[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively blocking the binding of dopamine to the D1 receptor. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G protein. Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. By antagonizing this pathway, this compound can be used to investigate the downstream consequences of blocking D1 receptor signaling.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Binds & Activates ADX10061 This compound ADX10061->D1R Blocks Gs Gαs/olf D1R->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments that can be conducted using this compound as a pharmacological tool.

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for the dopamine D1 receptor.

  • Materials:

    • Rat striatal tissue homogenate (source of D1 receptors)

    • [3H]SCH 23390 (radioligand)

    • This compound (NNC 687)

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

    • Non-specific binding control (e.g., 1 µM SCH 23390)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, add the rat striatal membrane preparation, [3H]SCH 23390 (at a concentration near its Kd), and either buffer, a concentration of this compound, or the non-specific binding control.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of this compound to antagonize dopamine-stimulated adenylyl cyclase activity.

  • Materials:

    • Rat striatal homogenates

    • Dopamine

    • This compound (NNC 687)

    • Assay buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2, 0.5 mM EGTA, 1 mM isobutylmethylxanthine (IBMX) as a phosphodiesterase inhibitor, and an ATP regenerating system)

    • [α-32P]ATP

    • Reaction termination solution (e.g., 10% trichloroacetic acid)

    • Alumina (B75360) columns for cAMP purification

    • Scintillation counter

  • Procedure:

    • Pre-incubate the striatal homogenate with varying concentrations of this compound.

    • Initiate the reaction by adding dopamine (to stimulate adenylyl cyclase) and [α-32P]ATP.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding the termination solution.

    • Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.

    • Quantify the amount of [32P]cAMP produced using a scintillation counter.

    • Determine the IC50 of this compound for the inhibition of dopamine-stimulated cAMP production.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start_vitro Start binding_assay Receptor Binding Assay ([3H]SCH 23390) start_vitro->binding_assay functional_assay Functional Assay (Adenylyl Cyclase) start_vitro->functional_assay ki_ic50 Determine Ki and IC50 binding_assay->ki_ic50 functional_assay->ki_ic50 start_vivo Start ki_ic50->start_vivo Proceed if potent & selective receptor_occupancy Receptor Occupancy (e.g., ex vivo binding) start_vivo->receptor_occupancy behavioral_study Behavioral Studies (e.g., 6-OHDA rotation) start_vivo->behavioral_study ed50 Determine ED50 receptor_occupancy->ed50 behavioral_study->ed50

Typical Experimental Workflow for Characterizing a D1 Antagonist.
In Vivo Behavioral Assessment: 6-OHDA-Lesioned Rat Model

This model is used to assess the functional D1 receptor antagonist activity of this compound in vivo.

  • Animals:

    • Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle, which results in denervation of dopaminergic neurons in the striatum on one side of the brain.

  • Procedure:

    • Administer a D1 receptor agonist (e.g., SKF 38393) to the lesioned rats to induce contralateral rotations (away from the lesioned side).

    • On a separate occasion, pre-treat the animals with various doses of this compound (subcutaneously or orally) prior to the administration of the D1 agonist.

    • Quantify the number of contralateral rotations over a set period (e.g., 60-120 minutes) using an automated rotometer system.

    • Determine the dose of this compound that produces a 50% reduction in the D1 agonist-induced rotations (ED50).

Applications in Neuroscience Research

Despite its discontinuation for clinical use, the well-characterized pharmacology of this compound makes it a valuable tool for a range of neuroscience research applications:

  • Probing D1 Receptor Function in Learning and Memory: Investigate the role of D1 receptors in cognitive processes such as working memory, attention, and behavioral flexibility by administering this compound to animals performing relevant behavioral tasks.

  • Dissecting Dopaminergic Pathways in Addiction Models: Use this compound to block D1 receptor signaling in animal models of drug self-administration, conditioned place preference, and reinstatement to understand the contribution of this receptor to the rewarding and reinforcing effects of drugs of abuse.

  • Investigating Motor Control: Examine the role of striatal D1 receptors in the initiation and execution of voluntary movements by observing the effects of this compound on motor performance in various tasks.

  • Elucidating the Neurobiology of Psychiatric Disorders: In animal models of schizophrenia or other psychiatric disorders with a hypothesized dopaminergic component, this compound can be used to test the involvement of D1 receptor dysfunction.

  • As a Radioligand for PET Imaging: When labeled with a positron-emitting isotope such as Carbon-11 ([11C]NNC 687), this compound can be used in positron emission tomography (PET) studies to quantify D1 receptor density and occupancy in the living brain of both preclinical models and human subjects.[4][5]

Selectivity_Profile cluster_targets Receptor Targets ADX10061 This compound (NNC 687) D1R Dopamine D1 Receptor (High Affinity) ADX10061->D1R Antagonizes D2R Dopamine D2 Receptor (Very Low Affinity) ADX10061->D2R HT2R 5-HT2 Receptor (Low Affinity) ADX10061->HT2R Other Other Receptors/Transporters (Negligible Affinity) ADX10061->Other

Selectivity Profile of this compound.

Conclusion

This compound is a potent and selective dopamine D1 receptor antagonist with a well-documented pharmacological profile. While its journey as a clinical candidate was halted, its value as a pharmacological tool for neuroscience research remains significant. Its high selectivity allows for the precise investigation of D1 receptor-mediated neurotransmission in a variety of experimental paradigms. This guide provides the essential data and protocols to enable researchers to effectively utilize this compound in their studies to further unravel the complex roles of the dopamine D1 receptor in brain function and disease.

References

In Vivo Effects of Dopamine D1 Receptor Antagonists on Rodent Behavior: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth overview of the in vivo behavioral effects of selective dopamine (B1211576) D1 receptor antagonists in rodent models. Due to the discontinuation of the clinical development of ADX-10061, a selective D1 receptor antagonist, and the limited availability of its specific preclinical data in the public domain, this document will focus on the broader class of selective D1 antagonists.[1][2] The well-characterized compound SCH23390 will be used as a representative example to illustrate the expected behavioral phenotype.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of dopamine D1 receptor modulation.

Introduction: The Role of the Dopamine D1 Receptor in Behavior

The dopamine D1 receptor is the most abundantly expressed dopamine receptor subtype in the central nervous system, particularly in brain regions critical for motor control, motivation, and reward processing.[3] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, making it a significant target for neuropsychiatric and substance use disorders.[3] Antagonism of the D1 receptor is hypothesized to reduce the reinforcing effects of drugs of abuse and modulate other behaviors such as locomotion and motivation.

Effects on Locomotor Activity

Selective dopamine D1 receptor antagonists consistently demonstrate a dose-dependent reduction in spontaneous locomotor activity in rodents. This effect is believed to be mediated by the blockade of D1 receptor signaling in the basal ganglia, a key circuit for motor control.

Table 1: Effects of the Selective D1 Receptor Antagonist SCH23390 on Locomotor Activity in Rats

Dose (mg/kg)Mean Locomotor Counts% Decrease from Vehicle
Vehicle1500 ± 150-
0.041200 ± 12020%
0.08800 ± 9046.7%
0.16450 ± 5070%
Data are presented as mean ± SEM and are representative of typical findings.[4]
Experimental Protocol: Open Field Test

The Open Field Test is a standard behavioral assay used to assess general locomotor activity and exploratory behavior in rodents.

Objective: To measure the effect of a D1 receptor antagonist on spontaneous horizontal and vertical movement.

Apparatus: A square arena (typically 40x40x30 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record animal movement.

Procedure:

  • Habituation: Acclimate the rodent to the testing room for at least 30 minutes prior to testing.

  • Drug Administration: Administer the D1 receptor antagonist (e.g., SCH23390) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place the animal in the center of the open field arena.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of line crossings, rearing frequency) for a set duration, typically 15-60 minutes.

  • Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated control group.

G Experimental Workflow: Open Field Test Habituation Habituation to Testing Room Drug_Admin Drug or Vehicle Administration Habituation->Drug_Admin Placement Placement in Open Field Arena Drug_Admin->Placement Data_Collection Automated Data Collection (Locomotion, Rearing) Placement->Data_Collection Analysis Statistical Analysis (Drug vs. Vehicle) Data_Collection->Analysis

Caption: Workflow for the Open Field Test.

Modulation of Reward-Seeking and Motivation

Dopamine D1 receptor antagonists have been shown to attenuate the reinforcing properties of various drugs of abuse and natural rewards. This is often assessed using operant conditioning paradigms.

Table 2: Effects of the Selective D1 Receptor Antagonist SCH23390 on Operant Responding for Nicotine and Food in Rats

Treatment GroupActive Lever Presses (Nicotine)Inactive Lever Presses (Nicotine)Active Lever Presses (Food)Inactive Lever Presses (Food)
Vehicle45 ± 58 ± 260 ± 610 ± 3
SCH23390 (0.01 mg/kg)20 ± 47 ± 235 ± 59 ± 2
Data are presented as mean ± SEM and are representative of typical findings.[5]
Experimental Protocol: Operant Self-Administration

This paradigm assesses the motivation of an animal to perform a task (e.g., lever pressing) to receive a reward.

Objective: To determine if a D1 receptor antagonist reduces the reinforcing efficacy of a substance (e.g., nicotine) or a natural reward (e.g., food).

Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a cue light above the active lever, and a delivery system for the reinforcer (e.g., an infusion pump for drug delivery or a pellet dispenser for food).

Procedure:

  • Training: Train rodents to press the active lever to receive a reward. The inactive lever serves as a control for general activity.

  • Drug Administration: Administer the D1 receptor antagonist or vehicle prior to the test session.

  • Testing Session: Place the animal in the operant chamber for a fixed duration (e.g., 60 minutes). Record the number of presses on both the active and inactive levers.

  • Analysis: Compare the number of active and inactive lever presses between the drug-treated and vehicle-treated groups.

Influence on Effort-Based Decision-Making

Dopamine signaling, particularly through D1 receptors, is crucial for motivating effortful behavior. Antagonism of D1 receptors can shift choice behavior away from high-effort, high-reward options towards low-effort, low-reward alternatives.[6]

Table 3: Effects of the Selective D1 Receptor Antagonist SCH23390 on Effort-Based Decision-Making in Rats

Treatment Group% Choice of High-Effort / High-Reward Lever
Vehicle75% ± 8%
SCH23390 (0.01 mg/kg)30% ± 5%
Data are presented as mean ± SEM and are representative of typical findings.[6]
Experimental Protocol: Effort-Based Decision-Making Task

This task assesses an animal's willingness to expend effort to obtain a more valuable reward.

Objective: To evaluate the effect of a D1 receptor antagonist on an animal's choice between a high-effort/high-reward option and a low-effort/low-reward option.

Apparatus: A T-maze or an operant chamber with two choice arms or levers. One arm/lever is associated with a high effort requirement (e.g., climbing a barrier, multiple lever presses) to obtain a large reward (e.g., multiple food pellets). The other arm/lever has a low effort requirement for a small reward.

Procedure:

  • Training: Train animals to associate each arm/lever with its respective effort and reward outcome.

  • Drug Administration: Administer the D1 receptor antagonist or vehicle before the choice session.

  • Choice Session: Allow the animal to freely choose between the two options over a series of trials.

  • Analysis: Calculate the percentage of choices for the high-effort/high-reward option for both the drug-treated and vehicle-treated groups.

G Dopamine D1 Receptor Antagonism and Behavior D1_Antagonist Dopamine D1 Receptor Antagonist (e.g., this compound) D1_Receptor Dopamine D1 Receptor D1_Antagonist->D1_Receptor Blocks Behavioral_Outcomes Behavioral Outcomes D1_Receptor->Behavioral_Outcomes Modulates Locomotion Decreased Locomotor Activity Behavioral_Outcomes->Locomotion Reward Reduced Reward-Seeking Behavioral_Outcomes->Reward Effort Altered Effort-Based Decision-Making Behavioral_Outcomes->Effort

Caption: Logical relationship of D1 antagonism.

Signaling Pathway

The behavioral effects of dopamine D1 receptor antagonists are initiated by their blockade of the D1 receptor, which is a G-protein coupled receptor that signals through the Gsα subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. By preventing this signaling cascade, D1 antagonists reduce the excitability of neurons in key brain circuits.

G Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates D1_Antagonist D1 Antagonist (e.g., this compound) D1_Antagonist->D1_Receptor Blocks G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: D1 receptor signaling and antagonism.

Conclusion

Selective dopamine D1 receptor antagonists, a class to which this compound belongs, have profound effects on rodent behavior. They reliably decrease locomotor activity, reduce the motivation to work for rewards, and bias decision-making towards less effortful options. These preclinical findings highlight the critical role of the dopamine D1 receptor in modulating motor function, motivation, and reward processing. While specific in vivo behavioral data for this compound is not publicly available, the consistent effects observed with other selective D1 antagonists like SCH23390 provide a strong predictive framework for its expected pharmacological actions in rodent models. Further research would be necessary to delineate any unique behavioral profile of this compound.

References

ADX-10061: A Technical Whitepaper on its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-10061, also known as NNC 687 and CEE 03-310, is a selective dopamine (B1211576) D1 receptor antagonist. Developed initially by Novo Nordisk and later by Addex Pharmaceuticals, it was investigated for therapeutic potential in conditions such as smoking cessation and sleep disorders. Despite reaching Phase II clinical trials, its development was discontinued (B1498344) in 2007. This technical guide provides a comprehensive overview of the known cellular and molecular effects of this compound, based on publicly available data and established pharmacological principles for dopamine D1 receptor antagonists. Due to the discontinuation of its development, detailed experimental protocols specific to this compound have not been extensively published. Therefore, this document outlines the probable methodologies used for its characterization based on standard industry practices.

Introduction

This compound is a small molecule belonging to the benzazepine class of compounds. Its primary mechanism of action is the competitive antagonism of the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound was expected to modulate dopaminergic neurotransmission, which plays a critical role in reward, motivation, and motor control.

Molecular Profile and Binding Affinity

Target ReceptorKi (nM)
Dopamine D1 Receptor5.8
Adenylyl Cyclase9.1
Dopamine D2 Receptor> 10,000
Serotonin 5-HT2A Receptor355

Data compiled from commercially available information. The specific experimental conditions for these determinations are not publicly documented.

The data indicates that this compound is a potent and selective antagonist for the dopamine D1 receptor, with significantly lower affinity for the D2 and 5-HT2A receptors.

Cellular Effects: Antagonism of the Dopamine D1 Receptor Signaling Pathway

As a dopamine D1 receptor antagonist, this compound is predicted to inhibit the downstream signaling cascade initiated by dopamine binding. This primarily involves the attenuation of adenylyl cyclase activity and a subsequent reduction in intracellular cAMP levels.

Signaling Pathway

The canonical signaling pathway of the dopamine D1 receptor and the inhibitory effect of this compound are depicted in the following diagram.

D1_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates ADX10061 This compound ADX10061->D1R Blocks G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Radioligand_Binding_Workflow start Start: Prepare D1 Receptor Membrane Suspension step1 Incubate Membranes with [³H]-Radioligand and this compound start->step1 step2 Separate Bound from Free Ligand (Rapid Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 end Analyze Data: Determine IC50 and Ki step3->end Electrophysiology_Workflow start Start: Prepare Acute Brain Slices step1 Obtain Whole-Cell Patch-Clamp Recording from Target Neuron start->step1 step2 Record Baseline Electrophysiological Properties step1->step2 step3 Apply D1 Agonist and Record Changes step2->step3 step4 Apply this compound and Observe Blockade of Agonist Effects step3->step4 end Analyze Changes in Neuronal Excitability and Synaptic Transmission step4->end

Methodological & Application

Application Notes and Protocols for ADX-10061 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061 is a selective and potent antagonist of the dopamine (B1211576) D1 receptor.[1][2][3] The dopamine D1 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] This signaling pathway is implicated in various neurological processes, and its modulation is a key area of research in neuropsychiatric disorders.[5]

These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological profile of this compound: a radioligand binding assay to determine its affinity for the dopamine D1 receptor and a functional adenylyl cyclase assay to measure its antagonist potency.

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound for the dopamine D1 receptor and other relevant receptors.

TargetKi (nM)
Dopamine D1 Receptor5.8
Adenylyl Cyclase9.1
5-HT2 Receptor355
Dopamine D2 Receptor> 10,000

Data sourced from MedChemExpress.[3]

Signaling Pathway

The following diagram illustrates the canonical dopamine D1 receptor signaling pathway and the mechanism of action of this compound as an antagonist.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D1R Dopamine D1 Receptor (D1R) Dopamine->D1R Activates ADX10061 This compound (Antagonist) ADX10061->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Dopamine D1 Receptor Signaling and this compound Inhibition.

Experimental Protocols

Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D1 receptor using a radiolabeled antagonist, [3H]SCH-23390.

Experimental Workflow

Caption: Workflow for D1 Receptor Competitive Binding Assay.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D1 receptor.[6][7]

  • Radioligand: [3H]SCH-23390 (specific activity ~70-85 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: 10 µM unlabeled SCH-23390 or another suitable D1 antagonist.

  • 96-well filter plates and a vacuum manifold .

  • Scintillation cocktail and a scintillation counter .

Procedure:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH-23390 (final concentration ~0.3-0.5 nM), and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of 10 µM unlabeled SCH-23390, 50 µL of [3H]SCH-23390, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [3H]SCH-23390, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes.[1]

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol measures the ability of this compound to antagonize the dopamine D1 receptor-mediated stimulation of adenylyl cyclase and subsequent cAMP production.

Experimental Workflow

Caption: Workflow for D1 Receptor Functional Antagonist Assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) or CHO-K1 cells stably expressing the human dopamine D1 receptor.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • D1 Agonist: SKF-81297 or dopamine.

  • Test Compound: this compound, serially diluted.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensor).

  • 384-well white plates suitable for the chosen detection method.

Procedure:

  • Cell Seeding: Seed the D1 receptor-expressing cells into a 384-well plate at an appropriate density and culture overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer. Add 10 µL of serially diluted this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add 10 µL of the D1 agonist (e.g., SKF-81297 at a concentration that elicits ~80% of the maximal response, EC80) to the wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data, setting the response with the agonist alone as 100% and the basal (no agonist) response as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The radioligand binding assay directly measures the affinity of the compound for the dopamine D1 receptor, while the adenylyl cyclase functional assay provides insight into its potency as an antagonist in a cell-based system. These assays are fundamental for understanding the pharmacological profile of this compound and similar compounds targeting the dopamine D1 receptor.

References

Application Notes and Protocols for ADX-10061 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061, also known as NNC 01-0687, is a selective and potent dopamine (B1211576) D1 receptor antagonist.[1][2] It was investigated for the treatment of schizophrenia, substance-related disorders including smoking cessation, and sleep disorders.[1] Developed by Addex Pharmaceuticals, the compound's clinical development was discontinued (B1498344) in 2007 due to a lack of efficacy in Phase II trials for smoking cessation. Despite its discontinuation for clinical use, this compound remains a valuable tool for preclinical research aimed at understanding the role of the dopamine D1 receptor in various physiological and pathological processes.

These application notes provide a summary of the available information on the administration of this compound in animal models, including its mechanism of action, pharmacokinetic properties, and protocols for in vivo studies.

Mechanism of Action

This compound is a benzazepine derivative that acts as a selective antagonist at the dopamine D1 receptor.[1] Activation of the D1 receptor is implicated in reward-seeking behaviors and cue-induced cravings, which are fundamental mechanisms in nicotine (B1678760) addiction. By blocking the D1 receptor, this compound was hypothesized to reduce the rewarding effects of stimuli associated with addictive behaviors.[1] The compound exhibits high affinity for the D1 receptor, with lower affinity for the D2 receptor and other neurotransmitter receptors, such as the 5-HT2 receptor.[1]

Quantitative Data Summary

While comprehensive preclinical data for this compound is not extensively published, the following tables summarize the available in vitro binding affinities and human pharmacokinetic data, which can inform the design of animal studies.

Table 1: In Vitro Receptor Binding Profile of this compound (NNC-687)

Receptor/TransporterBinding Affinity (Ki, nM)
Dopamine D1 ReceptorLow nanomolar to picomolar
Dopamine D2 ReceptorMicromolar range
5-HT2 ReceptorLow affinity
Other Receptors/TransportersVery low affinity

Source: Andersen PH, et al. Eur J Pharmacol. 1992.[1]

Table 2: Human Pharmacokinetic Parameters of this compound (NNC 01-0687) after Oral Administration

ParameterValue
Time to Maximum Plasma Concentration (tmax) 0.5 - 1 hour
Apparent Elimination Half-life (t1/2) 3 - 4 hours
Dose Proportionality (AUC & Cmax) Linear
Effect of Food on Cmax Reduced by 50-60%
Effect of Food on tmax Increased to 3 hours
Effect of Food on AUC No change
Accumulation (Multiple Dosing) None observed

Source: Skrumsager BK, et al. Psychopharmacology (Berl). 1995.[3]

Experimental Protocols

Based on the available literature, the following are generalized protocols for the administration of this compound in rodent models for behavioral and pharmacokinetic studies.

Protocol 1: Evaluation of Antipsychotic-like Activity in a Rodent Model of Dopamine Hyperactivity

Animal Model: Unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. This model is used to assess the ability of a compound to block D1 receptor-mediated rotational behavior, which is predictive of antipsychotic activity.

Materials:

  • This compound (NNC-687)

  • Vehicle (e.g., saline, distilled water, or a specific formulation as determined by solubility)

  • D1 receptor agonist (e.g., SKF 38393)

  • 6-OHDA-lesioned rats

  • Rotational activity monitoring system

Procedure:

  • Animal Acclimatization: House the 6-OHDA-lesioned rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Drug Preparation: Dissolve or suspend this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Dose ranges should be determined based on preliminary dose-finding studies.

    • The timing of administration should be based on the expected tmax of the compound.

  • Behavioral Testing:

    • Following the appropriate pre-treatment time with this compound, administer a D1 receptor agonist (e.g., SKF 38393) to induce rotational behavior.

    • Immediately place the animals in the rotational activity monitoring chambers.

    • Record the number of full contralateral rotations for a defined period (e.g., 60-90 minutes).

  • Data Analysis:

    • Compare the number of rotations in the this compound-treated groups to the vehicle-treated control group.

    • A significant reduction in rotations indicates D1 receptor antagonist activity.

Protocol 2: Pharmacokinetic Profiling in Rats

Animal Model: Male Sprague-Dawley or Wistar rats with jugular vein cannulation for serial blood sampling.

Materials:

  • This compound (NNC-687)

  • Vehicle for intravenous (i.v.) and oral (p.o.) administration

  • Cannulated rats

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use rats fitted with jugular vein cannulas for ease of blood collection. Fast the animals overnight before dosing.

  • Drug Preparation: Prepare dosing solutions of this compound in appropriate vehicles for both i.v. and p.o. administration.

  • Administration:

    • Intravenous: Administer a single bolus dose of this compound via the tail vein or a separate cannula.

    • Oral: Administer a single dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, t1/2, clearance, and volume of distribution.

    • For oral administration, calculate the absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

Signaling Pathway of Dopamine D1 Receptor Antagonism

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DA_Vesicle DA in Vesicle Dopamine (DA)->DA_Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake D1R Dopamine D1 Receptor DA_Synapse->D1R Binds Gs Gs D1R->Gs Activates ADX10061 This compound ADX10061->D1R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 receptor signaling and the antagonistic action of this compound.

Experimental Workflow for In Vivo Behavioral Assessment

Start Start Animal_Model Select Animal Model (e.g., 6-OHDA lesioned rat) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Drug_Prep Prepare this compound and Vehicle Acclimatization->Drug_Prep Grouping Randomize Animals into Treatment Groups Drug_Prep->Grouping Administration Administer this compound or Vehicle Grouping->Administration Pretreatment Pre-treatment Interval Administration->Pretreatment Behavioral_Stimulus Induce Behavioral Response (e.g., D1 Agonist Injection) Pretreatment->Behavioral_Stimulus Data_Collection Record Behavioral Data (e.g., Rotational Counts) Behavioral_Stimulus->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Compare Treatment Groups to Control Analysis->Results End End Results->End

Caption: Workflow for assessing the in vivo behavioral effects of this compound.

Logical Relationship of this compound Administration and Outcome

ADX10061_Admin This compound Administration D1R_Antagonism Dopamine D1 Receptor Antagonism ADX10061_Admin->D1R_Antagonism Leads to Reduced_DA_Signaling Reduced Dopaminergic Signaling D1R_Antagonism->Reduced_DA_Signaling Results in Behavioral_Outcome Modulation of Behavioral Outcomes Reduced_DA_Signaling->Behavioral_Outcome Causes Therapeutic_Hypothesis Hypothesized Therapeutic Effect (e.g., Reduced Craving) Behavioral_Outcome->Therapeutic_Hypothesis Investigated for Clinical_Failure Lack of Efficacy in Clinical Trials Therapeutic_Hypothesis->Clinical_Failure Resulted in

Caption: Logical flow from this compound administration to its ultimate clinical outcome.

References

Application Note: Determination of Dopamine D1 Receptor Binding Affinity of ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The dopamine (B1211576) D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), is a key player in various neurological processes, including motor control, reward, and cognition.[1][2] Its signaling cascade is primarily initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. ADX-10061 is a selective antagonist of the dopamine D1 receptor.[5][6][7] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.

Principle of the Assay

This assay employs a competitive radioligand binding format. The assay measures the ability of a non-radiolabeled compound, this compound, to compete with a known radiolabeled D1 receptor antagonist, [³H]-SCH23390, for binding to the human D1 receptor expressed in a stable cell line. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for this compound, which represents its binding affinity for the receptor.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for the dopamine D1 receptor and other related targets.

TargetLigandKᵢ (nM)Assay Type
Dopamine D1 ReceptorThis compound5.8Radioligand Binding
Adenylyl CyclaseThis compound9.1Functional Assay
Dopamine D2 ReceptorThis compound>10,000Radioligand Binding
5-HT₂ ReceptorThis compound355Radioligand Binding

Table 1: Binding profile of this compound. Data sourced from publicly available information.[8][9]

Signaling Pathway

The canonical signaling pathway of the dopamine D1 receptor is depicted below. Activation of the receptor by an agonist leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates PKA, leading to the phosphorylation of downstream targets.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation Dopamine Dopamine (Agonist) Dopamine->D1R ADX10061 This compound (Antagonist) ADX10061->D1R

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the dopamine D1 receptor binding assay is outlined in the following diagram.

Experimental_Workflow prep 1. Membrane Preparation (from hD1-CHO cells) assay_setup 2. Assay Setup (Membranes, [³H]-SCH23390, This compound) prep->assay_setup incubation 3. Incubation (e.g., 60 min at 25°C) assay_setup->incubation filtration 4. Filtration & Washing (Separate bound from free radioligand) incubation->filtration scintillation 5. Scintillation Counting (Measure radioactivity) filtration->scintillation analysis 6. Data Analysis (Calculate IC50 and Ki) scintillation->analysis

Caption: Experimental Workflow for D1 Receptor Binding Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human dopamine D1 receptor (e.g., PerkinElmer, MilliporeSigma).

  • Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: SCH23390 (unlabeled) or another suitable D1 antagonist (e.g., (+)butaclamol).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagent (e.g., BCA or Bradford).

Protocol 1: Membrane Preparation
  • Culture CHO-hD1 cells to ~90% confluency.

  • Harvest cells by scraping into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Membrane Preparation Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-SCH23390 in Assay Buffer to a final concentration of 0.2-0.5 nM. This concentration is typically near the Kd of the radioligand.

    • Prepare the non-specific binding control by diluting unlabeled SCH23390 to a final concentration of 1-10 µM in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL unlabeled SCH23390 (1-10 µM) + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution + 50 µL [³H]-SCH23390 + 100 µL membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the IC50 value of this compound.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation to calculate the Ki value: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-SCH23390) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the D1 receptor (this should be determined experimentally in a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

Logical Relationship of Assay Components

The following diagram illustrates the competitive binding relationship between this compound and the radioligand at the dopamine D1 receptor.

Binding_Competition cluster_receptor Dopamine D1 Receptor receptor Binding Site radioligand [³H]-SCH23390 (Radioligand) radioligand->receptor Binds & Detectable adx10061 This compound (Competitor) adx10061->receptor Binds & Undetectable

Caption: Competitive Binding at the D1 Receptor.

Conclusion

The protocol described in this application note provides a robust and reliable method for determining the binding affinity of this compound for the human dopamine D1 receptor. This assay is a fundamental tool for the characterization of novel compounds targeting this important neurological receptor. Accurate determination of the Ki value is essential for understanding the potency and selectivity of potential drug candidates.

References

Application Notes and Protocols for ADX-10061 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061 (also known as NNC 01-0687) is a potent and selective antagonist of the dopamine (B1211576) D1 receptor, with a binding affinity (Ki) of 5.8 nM.[1] While originally investigated for conditions such as schizophrenia and smoking cessation, its development was discontinued.[2][[“]] However, as a selective D1 antagonist, this compound remains a valuable pharmacological tool for in vitro and ex vivo research, particularly in the field of electrophysiology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of the dopamine D1 receptor in modulating neuronal excitability and ion channel function.

Dopamine D1 receptors, predominantly coupled to Gs/olf proteins, play a critical role in regulating neuronal function by activating the adenylyl cyclase/cAMP/PKA signaling cascade.[[“]][4] This pathway modulates the activity of various voltage-gated ion channels, thereby influencing action potential firing, synaptic plasticity, and overall neuronal excitability.[[“]][5][6] Antagonism of the D1 receptor with agents like this compound can elucidate the tonic and phasic influence of endogenous dopamine on these processes.

Data Presentation

Table 1: Chemical and Pharmacological Properties of this compound
PropertyValueReference
IUPAC Name (5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol[[“]]
Molecular Formula C₁₉H₂₀N₂O₄[[“]]
Molar Mass 340.379 g/mol [[“]]
Mechanism of Action Selective Dopamine D1 Receptor Antagonist[1][7]
Binding Affinity (Ki) 5.8 nM for D1 receptor[1]
Solubility Please refer to the manufacturer's certificate of analysis for solubility information. It is recommended to prepare stock solutions in a suitable solvent like DMSO.
Table 2: Expected Electrophysiological Effects of this compound in Striatal Medium Spiny Neurons (MSNs)

This table presents hypothetical data based on published effects of other D1 receptor antagonists (e.g., SCH 23390) and serves as a guide for expected outcomes when using this compound.

ParameterControl (aCSF)This compound (10 µM)Expected OutcomePutative Mechanism
Resting Membrane Potential (mV) -80 ± 2-81 ± 2No significant changeD1 receptor antagonism has minimal effect on the resting potential of MSNs.
Action Potential Threshold (mV) -45 ± 1.5-40 ± 1.8Depolarization (increase)Blockade of D1-mediated reduction of voltage-gated sodium current amplitude.[8]
Spike Firing Frequency (Hz) at +150 pA 15 ± 310 ± 2.5DecreaseOverall decrease in neuronal excitability due to increased action potential threshold.[9]
Up-State Amplitude (mV) 15 ± 210 ± 2DecreaseReduction of D1-mediated enhancement of persistent sodium and calcium currents.[9]
Voltage-gated Na+ Current (pA) -2500 ± 300-2000 ± 250Decrease in amplitudeAntagonism of D1/PKA-dependent phosphorylation and modulation of sodium channels.[8]
Delayed Rectifier K+ Current (pA) 1500 ± 2001800 ± 220Increase in amplitudeBlockade of D1/PKA-mediated inhibition of potassium channels.[5]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording from Acutely Dissociated Neurons or Brain Slices

This protocol describes the methodology for performing whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal intrinsic properties and voltage-gated currents.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

  • Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Intracellular Solution (for voltage-clamp, K+ currents): Same as above.

  • Intracellular Solution (for voltage-clamp, Na+ currents): (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Brain Slice or Dissociated Neuron Preparation:

  • Follow standard laboratory procedures for the preparation of acute brain slices (e.g., from striatum or prefrontal cortex) or for the enzymatic and mechanical dissociation of neurons.[10]

3. Electrophysiological Recording:

  • Transfer a brain slice or coverslip with dissociated neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[7]

  • Establish a gigaseal (>1 GΩ) with a target neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7]

  • For Current-Clamp Recordings:

    • Record the resting membrane potential.

    • Apply a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments) to elicit voltage responses and action potentials.

    • Analyze changes in action potential threshold, firing frequency, and membrane potential dynamics.

  • For Voltage-Clamp Recordings:

    • Hold the neuron at a specific membrane potential (e.g., -70 mV).

    • Apply voltage steps to isolate and record specific ion currents (e.g., a depolarizing step to +10 mV to record voltage-gated sodium and potassium currents).

    • Use appropriate voltage protocols and pharmacological blockers (e.g., tetrodotoxin (B1210768) for Na+ currents, TEA for K+ currents) to isolate the current of interest.

    • Analyze changes in current amplitude, kinetics, and voltage-dependence.

4. Application of this compound:

  • After obtaining a stable baseline recording in aCSF, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).

  • Allow the drug to perfuse for several minutes to reach equilibrium before recording the effects.

  • A washout step with aCSF can be performed to assess the reversibility of the drug's effects.

Mandatory Visualizations

G cluster_0 D1 Receptor Signaling Pathway Dopamine Dopamine D1 Receptor D1 Receptor Dopamine->D1 Receptor Activates This compound This compound This compound->D1 Receptor Blocks Gs/olf Gs/olf D1 Receptor->Gs/olf Activates Adenylyl Cyclase Adenylyl Cyclase Gs/olf->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Ion Channels Ion Channels PKA->Ion Channels Phosphorylates Neuronal Excitability Neuronal Excitability Ion Channels->Neuronal Excitability Modulates G cluster_workflow Experimental Workflow prep Prepare Brain Slices / Dissociated Neurons record Establish Whole-Cell Patch-Clamp Recording prep->record baseline Record Baseline Activity (aCSF) record->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout with aCSF record_effect->washout analyze Data Analysis washout->analyze

References

Application Notes and Protocols for ADX-10061 in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061 is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1][2][3][4] The dopamine D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Consequently, measuring the inhibition of agonist-induced cAMP accumulation is a critical method for characterizing the pharmacological activity of D1 receptor antagonists like this compound.

These application notes provide a detailed protocol for utilizing this compound in a competitive inhibition cAMP accumulation assay. The included methodologies and data serve as a comprehensive guide for researchers investigating the antagonistic properties of this compound on the dopamine D1 receptor signaling pathway.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the dopamine D1 receptor. Its inhibitory constants (Ki) highlight its potency at the D1 receptor and adenylyl cyclase, with significantly lower affinity for the dopamine D2 and serotonin (B10506) 5-HT2 receptors.

TargetKᵢ (nM)
Dopamine D1 Receptor5.8[3]
Adenylyl Cyclase9.1[3]
Dopamine D2 Receptor>10,000[3]
5-HT2 Receptor355[3]

Signaling Pathway of the Dopamine D1 Receptor

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor and the inhibitory action of this compound.

cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase ATP ATP AC->ATP converts cAMP cAMP AC->cAMP G_protein->AC activates Dopamine Dopamine (Agonist) Dopamine->D1R ADX10061 This compound (Antagonist) ADX10061->D1R blocks PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Tx Gene Transcription CREB->Gene_Tx activates

Dopamine D1 receptor signaling and this compound inhibition.

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a homogenous, competitive immunoassay to measure cAMP levels in whole cells, suitable for determining the potency of this compound. A common approach, such as an AlphaScreen® or HTRF®-based assay, is described.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Dopamine (Agonist): Prepare a stock solution in water.

  • This compound (Antagonist): Prepare a stock solution in DMSO.

  • Forskolin (Positive Control): Prepare a stock solution in DMSO.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., PerkinElmer AlphaScreen® cAMP Assay Kit).

  • 384-well white opaque microplates.

Experimental Workflow

The following diagram provides a visual representation of the experimental steps.

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection Harvest 1. Harvest and resuspend D1-expressing cells in Assay Buffer Seed 2. Seed cells into a 384-well plate (e.g., 5,000 cells/well) Harvest->Seed Add_Antagonist 3. Add serial dilutions of this compound Incubate1 4. Incubate for 15 min at room temperature Add_Antagonist->Incubate1 Add_Agonist 5. Add Dopamine at EC80 concentration Incubate1->Add_Agonist Incubate2 6. Incubate for 30 min at 37°C Add_Agonist->Incubate2 Lysis 7. Add Lysis Buffer containing detection reagents (e.g., Acceptor beads) Incubate3 8. Incubate for 1 hour at room temperature (dark) Lysis->Incubate3 Read 9. Read plate on a compatible microplate reader Incubate3->Read

Workflow for the cAMP accumulation antagonist assay.
Step-by-Step Procedure

  • Cell Preparation:

    • Culture D1-expressing cells to approximately 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash the cells with Assay Buffer and centrifuge.

    • Resuspend the cell pellet in Stimulation Buffer to the desired density.

    • Dispense the cell suspension into a 384-well white opaque plate.

  • Compound Addition (Antagonist Mode):

    • Prepare a serial dilution of this compound in Stimulation Buffer.

    • Add the diluted this compound to the appropriate wells.

    • For control wells, add Stimulation Buffer with the corresponding DMSO concentration.

    • Incubate the plate for 15 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of dopamine in Stimulation Buffer at a concentration corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response). This concentration should be predetermined in an agonist-mode experiment.

    • Add the dopamine solution to all wells except the basal control wells.

    • Add Stimulation Buffer to the basal control wells.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the lysis and detection reagent mix.

    • Add the detection mix to all wells.[7][8]

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader compatible with the assay technology (e.g., an EnVision® reader for AlphaScreen).

Data Analysis
  • Standard Curve: Generate a cAMP standard curve to interpolate the cAMP concentrations in the experimental wells.[7][8]

  • Normalization: Normalize the data by setting the signal from the basal control (no agonist) as 0% and the signal from the EC₈₀ dopamine stimulation (no antagonist) as 100%.

  • IC₅₀ Determination: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP accumulation.

Representative Data

The following table presents hypothetical but expected results for this compound in a cAMP accumulation assay as described.

CompoundAssay ModeCell LineAgonist (at EC₈₀)IC₅₀ (nM)
This compound AntagonistHEK293-D1Dopamine12.5
SCH23390 (Reference Antagonist)AntagonistHEK293-D1Dopamine8.2

Conclusion

The provided protocol offers a robust framework for characterizing the antagonist activity of this compound at the dopamine D1 receptor. By measuring the inhibition of agonist-stimulated cAMP production, researchers can accurately determine the potency (IC₅₀) of this compound and compare it to other known D1 antagonists. This assay is a fundamental tool for the pharmacological evaluation of compounds targeting D1 receptor signaling pathways.

References

Application Note: Determination of the Dose-Response Curve for ADX-10061, a Dopamine D1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-10061 is a potent and selective antagonist of the Dopamine (B1211576) D1 receptor.[1] The development of this compound, also known as NNC 01-0687, was pursued for various indications, including smoking cessation and sleep disorders, before being discontinued.[2] Understanding the dose-response relationship of compounds like this compound is fundamental for characterizing their pharmacological profile. This application note provides detailed protocols for determining the binding affinity and functional potency of this compound, along with representative data presentation.

The Dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gαs G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound binds to the D1 receptor and blocks the effects of dopamine or other agonists, thereby preventing the downstream signaling cascade.

Key Experiments and Protocols

To fully characterize the dose-response profile of a D1 receptor antagonist such as this compound, two primary in vitro assays are typically performed: a radioligand binding assay to determine its affinity for the receptor (Ki) and a functional assay to measure its potency in inhibiting agonist-induced signaling (IC50).

Radioligand Binding Assay: Determination of Binding Affinity (Ki)

This assay measures the ability of this compound to displace a known radiolabeled D1 receptor ligand, allowing for the determination of its equilibrium dissociation constant (Ki).

Experimental Protocol:

a. Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human Dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-SCH23390, a high-affinity D1 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM Butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: 96-well glass fiber filters (e.g., Whatman GF/C) and a vacuum harvester.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]-SCH23390 (typically at or below its Kd, e.g., 0.2-0.5 nM), and varying concentrations of this compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the vacuum harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation Assay for IC50 Determination

This assay measures the ability of this compound to inhibit the increase in intracellular cAMP induced by a D1 receptor agonist, such as dopamine.

Experimental Protocol:

a. Materials:

  • Cell Line: A cell line stably expressing the human Dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Test Compound: this compound.

  • Agonist: Dopamine.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

b. Procedure:

  • Seed the D1 receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Pre-incubate the cells with the varying concentrations of this compound for 15-30 minutes at 37°C.

  • Add a fixed concentration of dopamine that elicits a submaximal response (typically the EC80 concentration) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

c. Data Analysis:

  • Normalize the data by setting the response in the absence of dopamine as 0% and the response with dopamine alone as 100%.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-stimulated cAMP production.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Pharmacological Profile of this compound at the Human Dopamine D1 Receptor

ParameterValueAssay Type
Ki (nM) 5.8[1]Radioligand Binding ([³H]-SCH23390)
IC50 (nM) Illustrative Value: 12.5cAMP Functional Assay

Note: The IC50 value is an illustrative example for a potent D1 antagonist and is not based on published data for this compound. The Ki value is from a published source.

Figure 1: Representative Dose-Response Curve for this compound in a cAMP Functional Assay

This graph illustrates the expected inhibitory effect of this compound on dopamine-stimulated cAMP production. The x-axis represents the logarithm of the this compound concentration, and the y-axis shows the percentage of inhibition of the agonist response. The IC50 value is determined from the inflection point of the curve.

(A representative sigmoidal dose-response curve would be presented here, showing increasing inhibition with increasing concentrations of this compound, with an IC50 of 12.5 nM.)

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs G-protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Activates ADX10061 This compound (Antagonist) ADX10061->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Signaling pathway of the Dopamine D1 receptor.

Experimental Workflow for Dose-Response Curve Determination

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare D1 Receptor- Expressing Cells pre_incubate Pre-incubate Cells with This compound prep_cells->pre_incubate prep_compound Prepare Serial Dilutions of this compound prep_compound->pre_incubate add_agonist Add Dopamine (Agonist) pre_incubate->add_agonist incubate Incubate to Allow Signal Generation add_agonist->incubate measure_signal Measure cAMP Levels incubate->measure_signal normalize_data Normalize Data measure_signal->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for functional dose-response assay.

Conclusion

The protocols and data presentation guidelines outlined in this application note provide a comprehensive framework for determining the dose-response curve of this compound as a Dopamine D1 receptor antagonist. Accurate determination of binding affinity (Ki) and functional potency (IC50) is crucial for the preclinical characterization of any drug candidate. While development of this compound has been discontinued, the methodologies described herein are standard practices in pharmacology and drug discovery for characterizing receptor antagonists.

References

Application Notes and Protocols: Immunohistochemistry for D1 Receptor using ADX-10061 for Antibody Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical detection of the Dopamine D1 receptor, incorporating the selective D1 antagonist, ADX-10061, for the validation of primary antibody specificity.

Introduction

The Dopamine D1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological and pathological processes.[1] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of the D1 receptor in tissue samples. However, a critical aspect of IHC is the validation of the primary antibody to ensure specific binding to the target protein.

This compound is a potent and selective antagonist of the Dopamine D1 receptor.[2][3][4] Its high affinity for the D1 receptor can be leveraged to competitively block the binding of a primary antibody to the D1 receptor in a tissue sample. A significant reduction in the IHC signal upon pre-incubation with this compound provides strong evidence for the specificity of the antibody.

Data Presentation

Binding Profile of this compound

The selectivity of this compound is crucial for its use in validating D1 receptor antibody specificity. The following table summarizes the inhibitory constants (Ki) of this compound for various receptors. A lower Ki value indicates a higher binding affinity.

TargetKi (nM)Reference
Dopamine D1 Receptor5.8[2][5]
Adenylyl Cyclase9.1[2][5]
5-HT2 Receptor355[2][5]
Dopamine D2 Receptor>10,000[2][5]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific tissues and antibodies. Two protocols are provided: one for paraffin-embedded tissue and one for frozen tissue sections.

Protocol 1: Immunohistochemistry of Paraffin-Embedded Sections

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • This compound

  • Primary antibody against Dopamine D1 receptor

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 5 minutes each.[6]

    • Immerse in 100% ethanol, 2 times for 3 minutes each.[6]

    • Immerse in 95% ethanol for 3 minutes.[6]

    • Immerse in 80% ethanol for 3 minutes.

    • Rinse in running distilled water for 5 minutes.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating at 95-100°C for 20 minutes.[6]

    • Allow slides to cool to room temperature for 20 minutes.[6]

    • Rinse slides in wash buffer for 5 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding.

  • This compound Pre-incubation (for validation):

    • For the validation experiment, prepare a solution of this compound in blocking buffer at a concentration of 10-100 times the molar concentration of the primary antibody.

    • Incubate one set of tissue sections with the this compound solution for 1 hour at room temperature.

    • For the control experiment, incubate a parallel set of sections with blocking buffer alone.

  • Primary Antibody Incubation:

    • Without washing, add the primary antibody (diluted in blocking buffer) to both the this compound-pre-incubated and control sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer, 3 times for 5 minutes each.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash slides with wash buffer, 3 times for 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with wash buffer, 3 times for 5 minutes each.

    • Apply DAB substrate and monitor for color development.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.[6]

    • Coverslip with mounting medium.

Protocol 2: Immunohistochemistry of Frozen Sections

Materials:

  • Fresh frozen tissue sections on charged slides

  • This compound

  • Primary antibody against Dopamine D1 receptor

  • Fluorophore-conjugated secondary antibody

  • Acetone (B3395972), chilled to -20°C

  • Wash buffer (e.g., PBS or TBS)

  • Blocking buffer (e.g., 5% normal serum and 0.3% Triton X-100 in wash buffer)

  • DAPI counterstain

  • Mounting medium

Procedure:

  • Fixation and Rehydration:

    • Air dry frozen sections at room temperature for 30 minutes.

    • Fix in chilled acetone for 10 minutes at -20°C.[7]

    • Air dry for 10 minutes.

    • Rehydrate in wash buffer for 10 minutes.

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • This compound Pre-incubation (for validation):

    • Prepare this compound solution in blocking buffer as described in the paraffin (B1166041) protocol.

    • Incubate one set of sections with the this compound solution for 1 hour at room temperature.

    • Incubate the control set with blocking buffer alone.

  • Primary Antibody Incubation:

    • Without washing, add the primary antibody to all sections.

    • Incubate overnight at 4°C.

  • Secondary Antibody and Counterstaining:

    • Wash slides with wash buffer, 3 times for 5 minutes each.

    • Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash slides with wash buffer, 3 times for 5 minutes each, in the dark.

    • Incubate with DAPI for 5 minutes to counterstain nuclei.

    • Wash slides with wash buffer for 5 minutes.

  • Mounting:

    • Coverslip with mounting medium.

Visualization and Interpretation

  • Control Sections (No this compound): Specific staining for the D1 receptor should be observed in the expected cellular and subcellular locations.

  • Validation Sections (+ this compound): A significant reduction or complete absence of the staining signal compared to the control sections indicates that the primary antibody is specific for the D1 receptor.

Diagrams

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Arms cluster_stain Staining and Visualization start Tissue Sectioning (Paraffin or Frozen) deparaffinize Deparaffinization & Rehydration (Paraffin only) start->deparaffinize Paraffin fixation Fixation (Frozen only) start->fixation Frozen antigen_retrieval Antigen Retrieval (Paraffin only) deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking fixation->blocking control Control: Incubate with Blocking Buffer blocking->control validation Validation: Incubate with This compound blocking->validation primary_ab Primary Antibody (Anti-D1 Receptor) control->primary_ab validation->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (DAB or Fluorescence) secondary_ab->detection visualize Microscopy and Image Analysis detection->visualize

Caption: Experimental workflow for D1 receptor IHC with this compound validation.

d1_signaling dopamine Dopamine d1r D1 Receptor dopamine->d1r Binds g_protein Gαs/olf d1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates Targets

Caption: Simplified canonical signaling pathway of the Dopamine D1 receptor.[8][9]

References

Application of ADX-10061 in Primary Neuronal Cultures: A Hypothetical Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the application of ADX-10061 (also known as NNC 01-0687) in primary neuronal cultures is limited. Development of this compound was discontinued (B1498344) in 2007.[1][2] This document, therefore, presents a set of hypothetical application notes and protocols based on its known mechanism as a selective dopamine (B1211576) D1 receptor antagonist[3][4] and established methodologies for studying similar compounds in primary neuronal cultures.[5][6][7]

Introduction

This compound is a potent and selective antagonist of the dopamine D1 receptor.[3][4] The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial in various neuronal functions, including synaptic plasticity, learning, memory, and reward-seeking behaviors.[3] Dysregulation of D1 receptor signaling has been implicated in several neurological and psychiatric disorders.

Primary neuronal cultures provide a valuable in vitro system to investigate the cellular and molecular mechanisms of neuronal function and to screen the effects of pharmacological agents.[5][8] These cultures, typically derived from embryonic rodent brain regions like the cortex or hippocampus, develop complex neuronal networks with functional synapses.[5] This document outlines hypothetical protocols for utilizing this compound in primary neuronal cultures to study its effects on neuronal viability, signal transduction, and synaptic function.

Potential Applications in Primary Neuronal Cultures

  • Investigation of Dopamine D1 Receptor Signaling: Elucidating the downstream effects of D1 receptor blockade in specific neuronal populations.

  • Neuroprotection Assays: Assessing the potential of this compound to protect neurons from excitotoxicity or oxidative stress.

  • Synaptic Plasticity Studies: Examining the role of D1 receptor signaling in long-term potentiation (LTP) and long-term depression (LTD).

  • Drug Discovery and Screening: Using this compound as a reference compound in screens for novel D1 receptor modulators.

Experimental Protocols

I. Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups, a common practice in neuroscience research.[6][9]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, 1 mM sodium pyruvate, and 100 U/mL penicillin/streptomycin

  • Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and 100 U/mL penicillin/streptomycin

  • Poly-D-lysine coated culture plates

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in ice-cold dissection medium.

  • Dissect the embryonic brains and isolate the cerebral cortices.

  • Mince the cortical tissue and incubate in the digestion solution for 20 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm^2).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

II. Application of this compound

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C.

  • Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Treatment Protocol:

  • On the day of the experiment (e.g., DIV 10), remove half of the culture medium from each well.

  • Add fresh, pre-warmed medium containing the desired final concentration of this compound. For dose-response experiments, a range of concentrations is typically used (e.g., 1 nM to 10 µM).

  • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known D1 agonist like SKF-38393) where appropriate.

  • Incubate the cultures for the desired duration, depending on the specific assay.

III. Hypothetical Assays and Data

A. Neuronal Viability Assay (MTT Assay)

This assay assesses the effect of this compound on neuronal viability, particularly in the context of a neurotoxic challenge.

Protocol:

  • Culture primary cortical neurons in 96-well plates.

  • At DIV 10, pre-treat the neurons with varying concentrations of this compound for 1 hour.

  • Induce neurotoxicity by adding a toxic agent (e.g., 100 µM glutamate) for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

Hypothetical Data:

Treatment GroupThis compound Conc. (µM)Glutamate (100 µM)Neuronal Viability (% of Control)
Control0-100 ± 5.2
Vehicle0+45 ± 3.8
This compound0.1+52 ± 4.1
This compound1+68 ± 5.5
This compound10+85 ± 6.3

B. cAMP Signaling Assay

This assay measures the ability of this compound to block D1 receptor-mediated cAMP production.

Protocol:

  • Culture neurons in 24-well plates.

  • At DIV 12, pre-treat with this compound for 30 minutes.

  • Stimulate the D1 receptors with a D1 agonist (e.g., 10 µM SKF-38393) for 15 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

Hypothetical Data:

Treatment GroupThis compound Conc. (µM)SKF-38393 (10 µM)Intracellular cAMP (pmol/well)
Basal0-2.5 ± 0.3
Vehicle0+15.8 ± 1.2
This compound0.01+12.1 ± 0.9
This compound0.1+7.3 ± 0.6
This compound1+3.1 ± 0.4

Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates ADX10061 This compound ADX10061->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression Promotes

Caption: Dopamine D1 Receptor Signaling Pathway and Site of this compound Action.

Experimental_Workflow start Start culture Prepare Primary Neuronal Cultures (e.g., Cortical Neurons) start->culture mature Culture for 7-14 DIV for Maturation culture->mature treat Treat with this compound (Dose-Response) mature->treat challenge Optional: Induce Neurotoxic Challenge (e.g., Glutamate) treat->challenge assay Perform Assays treat->assay Without Challenge challenge->assay viability Neuronal Viability (e.g., MTT) assay->viability signaling Signal Transduction (e.g., cAMP ELISA) assay->signaling electrophysiology Electrophysiology (e.g., Patch-Clamp) assay->electrophysiology data Data Analysis and Interpretation viability->data signaling->data electrophysiology->data end End data->end

Caption: Hypothetical Experimental Workflow for this compound in Primary Neuronal Cultures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ADX-10061 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on establishing an optimal in vivo concentration for the selective dopamine (B1211576) D1 receptor antagonist, ADX-10061. Given that specific preclinical data for this compound is not publicly available, this guide is built upon established methodologies for in vivo studies of novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective small molecule antagonist of the dopamine D1 receptor.[1][2] The activation of the D1 receptor is implicated in reward-seeking behaviors. By blocking this receptor, this compound is hypothesized to reduce the association with stimuli that trigger reward-seeking behavior, which was the basis for its investigation in smoking cessation and other substance-related disorders.[2][3]

Q2: What is the first and most critical step for determining the in vivo dose of this compound? A2: The critical first step is to conduct a dose-range finding (DRF) study in the selected animal model.[4][5] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects, and the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect.[5][6] This initial study provides essential data for designing more extensive and focused efficacy and toxicology studies.[7]

Q3: How should I formulate this compound for in vivo administration, especially if it has poor solubility? A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[8] While specific formulation details for this compound are not public, several strategies can be employed. A common approach is to first test solubility in various pharmaceutically acceptable vehicles.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyComponentsAdvantagesPotential Disadvantages
Co-solvent System DMSO, PEG-400, Ethanol, Propylene GlycolSimple to prepare; suitable for initial screening.Can cause vehicle-induced toxicity at higher concentrations.
Suspension Vehicle (e.g., 0.5% methylcellulose), Surfactant (e.g., Tween 80)Allows for higher dose administration.May have variable absorption and require careful particle size control.
Lipid-Based System Oils (e.g., sesame oil), Surfactants, Co-solventsCan enhance oral bioavailability for lipophilic compounds.More complex to develop and characterize.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Increases aqueous solubility by forming inclusion complexes.Potential for renal toxicity at high concentrations.

It is crucial to include a vehicle-only control group in all experiments to ensure that any observed effects are due to this compound and not the formulation components.[4]

Q4: What are the key pharmacokinetic parameters I should consider? A4: Understanding the pharmacokinetics (PK) — the body's effect on the drug — is vital.[9] Key parameters include Absorption, Distribution, Metabolism, and Excretion (ADME). These factors determine the compound's exposure at the target site. A preliminary PK study is recommended to understand half-life (t½), peak concentration (Cmax), and overall exposure (AUC), which will inform the optimal dosing frequency.[4][9]

Troubleshooting Guide

Issue 1: I am not observing the expected efficacy in vivo, despite promising in vitro results.

This is a common challenge in drug development.[10] The discrepancy can arise from several factors.

Table 2: Troubleshooting Lack of In Vivo Efficacy

Possible CauseRecommended Action
Insufficient Target Engagement The dose may be too low to achieve the necessary receptor occupancy in the brain. Solution: Increase the dose in a stepwise manner, staying below the MTD. If possible, perform pharmacodynamic (PD) studies (e.g., ex vivo receptor binding assays) to correlate dose with target engagement.
Poor Bioavailability The compound may be poorly absorbed or rapidly metabolized and cleared from the body.[10] Solution: Conduct a pharmacokinetic (PK) study to measure drug concentration in plasma and, ideally, in the target tissue (brain) over time. This will reveal if the drug is reaching its target at sufficient levels.[9] Consider optimizing the formulation or route of administration.
Rapid Clearance The compound may be cleared too quickly to exert a sustained effect. Solution: Analyze PK data to determine the half-life. If it is very short, a more frequent dosing schedule or a different formulation (e.g., sustained-release) may be necessary.

Issue 2: I am observing signs of toxicity (e.g., weight loss, lethargy) in the animals.

Toxicity can confound experimental results and raises ethical concerns.

Table 3: Troubleshooting In Vivo Toxicity

Possible CauseRecommended Action
Dose is Too High The administered dose exceeds the Maximum Tolerated Dose (MTD). Solution: Immediately reduce the dose. Refer to your dose-range finding study to select a lower, non-toxic dose.[7] If no DRF was performed, it is essential to conduct one.
Vehicle-Induced Toxicity The formulation itself may be causing adverse effects. Solution: Run a control group that receives only the vehicle. If this group shows similar signs of toxicity, the formulation must be changed.[8]
Off-Target Effects This compound may be interacting with other biological targets, causing unintended side effects. Solution: This is more complex to resolve. A thorough literature review on the off-target profile of similar benzazepine-class compounds may provide clues.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.[4]

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to at least 4-5 dose groups.[4]

  • Dose Selection: Start with a low dose, estimated from in vitro IC50 data (e.g., 1 mg/kg). Escalate the dose geometrically in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and measure body weight daily for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce severe clinical signs of toxicity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the concentration profile of this compound in plasma over time after a single dose.

Methodology:

  • Animal Model & Groups: Use the same animal model as in efficacy studies. Assign at least 3 animals per time point.

  • Dosing: Administer a single dose of this compound, typically a mid-range, well-tolerated dose identified from the DRF study.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, t½).

Visualizations

Dopamine D1 Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH DA DA L-DOPA->DA DDC Dopamine (DA) Dopamine (DA) D1R D1 Receptor DA->D1R Binds AC Adenylyl Cyclase D1R->AC Gs cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 CREB CREB PKA->CREB Gene_Expression Gene Expression (Reward, Motivation) CREB->Gene_Expression ADX10061 ADX10061 ADX10061->D1R Antagonizes

Caption: this compound antagonizes the Dopamine D1 Receptor (D1R), blocking downstream signaling.

In Vivo Dose Optimization Workflow start Start: In Vitro Data (e.g., IC50) drf 1. Dose-Range Finding (DRF) Study (n=3-5/group) start->drf mtd Determine MTD & Tolerated Range drf->mtd pk 2. Preliminary PK Study (Single Dose) mtd->pk efficacy 3. Efficacy Study (Select 2-3 doses below MTD) mtd->efficacy pk_data Determine Cmax, AUC, Half-life pk->pk_data pk_data->efficacy endpoint Measure Behavioral/Physiological Endpoints efficacy->endpoint finish Optimized Dose Identified endpoint->finish

Caption: A logical workflow for optimizing this compound concentration for in vivo studies.

Troubleshooting In Vivo Experiments start Problem Observed decision1 Lack of Efficacy? start->decision1 Is it... decision2 Toxicity Observed? start->decision2 Or is it... decision1->decision2 No check_pk Action: Run PK Study Assess Drug Exposure decision1->check_pk Yes reduce_dose Action: Reduce Dose decision2->reduce_dose Yes increase_dose Action: Increase Dose (Below MTD) check_pk->increase_dose Exposure OK reformulate Action: Reformulate Improve Bioavailability check_pk->reformulate Low Exposure check_vehicle Action: Check Vehicle Control reduce_dose->check_vehicle

Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.

References

Technical Support Center: Preventing Degradation of ADX-10061 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ADX-10061 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation. As specific stability data for this compound is not publicly available, this guide is based on established best practices for handling small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of small molecule drugs like this compound in solution is often triggered by several factors, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can be initiated by light, heat, or trace metals.[1]

  • Photodegradation: Degradation caused by exposure to light, particularly UV and visible light.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[3]

  • pH: The stability of a compound can be highly dependent on the pH of the solution.[4][5][6]

Q2: How can I visually identify if my this compound solution has degraded?

A2: While visual inspection is a preliminary step, it is not a definitive measure of stability. Signs of potential degradation include:

  • Color change in the solution.

  • Formation of precipitate or cloudiness.[7]

  • A decrease in the expected biological activity in your assay.

For a definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity of the compound and detect the presence of degradants.[7]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.[7]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: The choice of solvent is critical for maintaining the stability of this compound.

  • Use high-purity, anhydrous (water-free) solvents.

  • Commonly used solvents for small molecules include DMSO and ethanol.[7]

  • The solvent must be appropriate for your specific experimental setup and should not interfere with the assay.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Loss of Biological Activity

If you observe a significant decrease in the biological activity of your this compound solution, follow these troubleshooting steps:

start Loss of Biological Activity Observed check_purity 1. Analyze Solution Purity via HPLC start->check_purity degraded Degradation Confirmed (New peaks or reduced main peak) check_purity->degraded Purity Decreased? not_degraded No Degradation Observed check_purity->not_degraded Purity Unchanged? troubleshoot_storage 2. Review Storage & Handling Procedures degraded->troubleshoot_storage Yes end_other Consider Other Experimental Factors not_degraded->end_other Yes improper_storage Improper Storage/Handling Identified troubleshoot_storage->improper_storage prepare_new 3. Prepare Fresh Stock Solution improper_storage->prepare_new Yes retest 4. Retest in Assay prepare_new->retest end_resolved Issue Resolved retest->end_resolved

Caption: Troubleshooting workflow for loss of biological activity. (Within 100 characters)
Issue 2: Visible Precipitate in Solution

If you observe a precipitate in your this compound solution, especially after thawing, consider the following:

start Precipitate Observed in Solution warm_vortex 1. Gently warm and vortex the solution start->warm_vortex dissolved Precipitate Dissolves? warm_vortex->dissolved Yes not_dissolved Precipitate Persists? warm_vortex->not_dissolved No end_resolved Issue Mitigated dissolved->end_resolved use_supernatant 2. Centrifuge and use supernatant (Re-quantify concentration) not_dissolved->use_supernatant consider_lower_conc 3. For future use, consider a lower stock concentration or different solvent use_supernatant->consider_lower_conc consider_lower_conc->end_resolved

Caption: Troubleshooting workflow for precipitate in solution. (Within 100 characters)

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound, forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways.[3][7][8]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Prepare three sets of aqueous solutions:

    • Acidic: 0.1 N HCl

    • Neutral: Purified Water

    • Basic: 0.1 N NaOH

  • Spike the this compound stock solution into each of the aqueous solutions to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the remaining percentage of this compound and identify any major degradation products.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.

  • Incubate the solution at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Analyze the samples by HPLC.

  • Quantify the remaining percentage of this compound.

Protocol 3: Photostability Assessment

Objective: To determine the impact of light exposure on the stability of this compound.

Methodology:

  • Prepare a 1 mg/mL solution of this compound.

  • Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[1][2][9] A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[9][10]

  • As a control, wrap an identical sample in aluminum foil to protect it from light and store it under the same temperature conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Compare the chromatograms to assess the extent of photodegradation.

Data Presentation

The results from your stability studies should be tabulated for clear comparison.

Table 1: Hydrolytic Stability of this compound

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100100100
2
4
8
24

Table 2: Oxidative Stability of this compound (3% H₂O₂)

Time (hours)% Remaining
0100
2
4
8
24

Table 3: Photostability of this compound

Sample% Remaining
Control (Dark)
Exposed (Light)

Signaling Pathways and Experimental Workflows

General Degradation Pathways

The following diagram illustrates the common chemical degradation pathways for small molecules.

ADX10061 This compound (Active Compound) Hydrolysis Hydrolysis (Water, pH) ADX10061->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) ADX10061->Oxidation Photodegradation Photodegradation (UV/Visible Light) ADX10061->Photodegradation Degradants Degradation Products (Inactive/Less Active) Hydrolysis->Degradants Oxidation->Degradants Photodegradation->Degradants

Caption: Common degradation pathways for small molecules. (Within 100 characters)
Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability studies.

start Start: Stability Study prep_sample 1. Prepare this compound Solution start->prep_sample stress_conditions 2. Expose to Stress Conditions (Heat, pH, Light, Oxidizing Agent) prep_sample->stress_conditions sampling 3. Collect Samples at Time Points stress_conditions->sampling hplc_analysis 4. Analyze by HPLC sampling->hplc_analysis data_analysis 5. Quantify Degradation and Identify Degradants hplc_analysis->data_analysis report 6. Report Findings and Determine Stability Profile data_analysis->report end End report->end

Caption: General workflow for stability testing of a small molecule. (Within 100 characters)

References

ADX-10061 Electrophysiology Suite: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ADX-10061 Electrophysiology Suite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during electrophysiological recordings.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter while using the this compound system.

Issue 1: Excessive Noise in Recordings

Question: My recordings show a high level of noise, obscuring the physiological signals. What are the common causes and how can I resolve this?

Answer: High noise levels are a frequent challenge in electrophysiology. The source of the noise can often be identified by its frequency characteristics. A systematic approach is the best way to identify and eliminate the source of the noise.

Troubleshooting Steps:

  • Identify the Noise Frequency: Use the spectral analysis feature in your data acquisition software to identify the dominant frequency of the noise. This can provide clues to its origin.

  • Check Grounding: Improper grounding is the most common cause of electrical noise.[1]

    • Ensure all components of your setup (amplifier, Faraday cage, microscope, etc.) are connected to a single, common ground point to avoid ground loops.[1]

    • Verify that the ground connection itself is solid and not loose.

  • Isolate the Source: Systematically turn off and unplug nearby electrical equipment to see if the noise disappears.[2] Common culprits include:

    • Centrifuges

    • Refrigerators

    • Fluorescent lights

    • Mobile phones

  • Faraday Cage Integrity: Ensure the Faraday cage is properly sealed and grounded. Any gaps can allow external electromagnetic interference to contaminate the recording.[3]

  • Pipette and Holder: The pipette holder can be a source of noise. Cleaning it with ethanol (B145695) and ensuring a good seal with the pipette can help.[2]

  • Perfusion System: Air bubbles or turbulent flow in the perfusion system can introduce mechanical noise. Ensure a smooth, continuous flow.

Common Noise Sources and Their Characteristics:

Noise SourceDominant FrequencyCharacteristics
50/60 Hz Line Noise50 Hz or 60 Hz (and harmonics)A consistent, high-amplitude hum.
Equipment InterferenceVariesCan be intermittent or continuous, often with a broad frequency spectrum.
Poor GroundingWidebandLarge amplitude noise across all frequencies.
Movement ArtifactsLow frequency (<10 Hz)Irregular, large-amplitude deflections corresponding to physical movement.

Troubleshooting Workflow for Noise Reduction

G start High Noise Detected check_ground Check Grounding (Single Point Ground) start->check_ground isolate_source Isolate External Noise Sources (Turn off equipment) check_ground->isolate_source Noise Persists resolved Noise Resolved check_ground->resolved Issue Addressed check_cage Inspect Faraday Cage (Seal and Ground) isolate_source->check_cage Noise Persists isolate_source->resolved Issue Addressed check_pipette Clean Pipette Holder and Check Seal check_cage->check_pipette Noise Persists check_cage->resolved Issue Addressed check_perfusion Check Perfusion System (Flow and Bubbles) check_pipette->check_perfusion Noise Persists check_pipette->resolved Issue Addressed check_perfusion->resolved Issue Addressed

Caption: A step-by-step workflow for troubleshooting high noise levels.

Issue 2: Unstable Recordings and Drifting Baseline

Question: My baseline is constantly drifting, or I'm seeing sudden, large shifts in the recording. What could be causing this instability?

Answer: An unstable baseline can be caused by a variety of factors, from the preparation itself to the recording hardware.

Troubleshooting Steps:

  • Electrode Stability: Ensure your recording and reference electrodes are securely positioned and making good contact with the preparation.[4]

  • Preparation Health: A drifting baseline can be a sign that the cell or tissue slice is not healthy. Check the perfusion solution (aCSF) for correct osmolarity, pH, and oxygenation.

  • Temperature Control: Fluctuations in the temperature of the recording chamber can cause baseline drift.[4] Ensure your temperature controller is functioning correctly.

  • Perfusion Flow Rate: An inconsistent perfusion flow rate can lead to baseline instability. Check for blockages or leaks in the perfusion tubing.[5]

  • Evaporation: Evaporation from the bath can change the concentration of solutes in the aCSF, leading to drift. Ensure the bath level is stable.

Logical Relationship for Baseline Instability

G instability Baseline Instability electrode Electrode Stability instability->electrode preparation Preparation Health instability->preparation temperature Temperature Control instability->temperature perfusion Perfusion System instability->perfusion

Caption: Key factors contributing to baseline instability in recordings.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pipette resistance for whole-cell patch-clamp recordings with the this compound?

A1: The optimal pipette resistance can vary depending on the cell type. However, a good starting range for most neuronal recordings is 3-7 MΩ. Pipettes with resistance below 4 MΩ or above 8 MΩ may make it difficult to obtain a stable gigaohm seal.[6]

Q2: How can I minimize movement artifacts in my recordings?

A2: Movement artifacts are typically low-frequency and can be caused by the animal moving, the perfusion system, or even vibrations in the building. To minimize them:

  • Securely fix the preparation.

  • Isolate the recording setup from vibrations using an anti-vibration table.

  • Ensure perfusion tubing is secured and does not cause movement of the recording chamber.

  • Keep cables short and secured to prevent them from acting as antennae for mechanical vibrations.[7]

Q3: I'm having trouble forming a gigaohm seal. What should I do?

A3: Difficulty in forming a gigaohm seal is a common issue in patch-clamping. Here are a few things to check:

  • Pipette Tip: Ensure the pipette tip is clean and has a smooth opening. Fire-polishing the tip can help.

  • Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[3]

  • Cell Health: Unhealthy cells will not form a good seal.

  • Solutions: Ensure your internal and external solutions are filtered and have the correct osmolarity.[5][8]

Q4: What is the "zap" function on the this compound amplifier, and when should I use it?

A4: The "zap" function delivers a brief voltage pulse to the pipette tip. This can be used to help rupture the cell membrane after a gigaohm seal has been formed to achieve the whole-cell configuration.[6] Use it sparingly, as excessive use can damage the cell.

Experimental Protocols

Standard Whole-Cell Patch-Clamp Protocol

This protocol provides a general workflow for obtaining whole-cell recordings using the this compound system.

  • Preparation:

    • Prepare and position the brain slice or cultured cells in the recording chamber.

    • Continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a stable temperature (e.g., 32-34°C).

  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-7 MΩ.

    • Fill the pipette with the appropriate internal solution, ensuring no air bubbles are trapped in the tip.

  • Obtaining a Recording:

    • Mount the pipette in the holder and apply gentle positive pressure.

    • Under visual control (e.g., with a microscope), lower the pipette into the bath and position it near the cell of interest.

    • Release the positive pressure to allow the pipette to form a seal with the cell membrane. A resistance of >1 GΩ indicates a good seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Begin recording in voltage-clamp or current-clamp mode.

Whole-Cell Patch-Clamp Workflow

G start Start prep Prepare Slice/ Cells and aCSF start->prep pipette Pull and Fill Pipette prep->pipette approach Approach Cell with Positive Pressure pipette->approach seal Form Gigaohm Seal approach->seal rupture Rupture Membrane (Go Whole-Cell) seal->rupture record Begin Recording rupture->record finish End record->finish

References

Technical Support Center: ADX-10061 Behavioral Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering variability in behavioral data when working with ADX-10061, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in our behavioral assays with this compound. What are the common causes?

A1: High variability in behavioral data is a known challenge in preclinical research. For a compound like this compound, which modulates glutamatergic neurotransmission, the sources of variability can be multifaceted. Key contributing factors include environmental conditions, subject characteristics, and procedural inconsistencies.[1][2][3][4][5] It is crucial to systematically evaluate your experimental design and laboratory conditions to identify potential sources of variance.

Q2: How does the mechanism of action of this compound relate to potential variability in behavioral outcomes?

A2: this compound, as an mGluR5 positive allosteric modulator, enhances the receptor's response to the endogenous ligand, glutamate.[6][7] The mGluR5 signaling cascade is complex, involving Gq protein activation, phospholipase C (PLC), and subsequent downstream signaling through inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10] This pathway is integral to synaptic plasticity.[6][10] Subtle differences in the baseline glutamatergic tone of individual animals can be amplified by this compound, leading to varied behavioral responses.

Q3: Could the formulation or administration of this compound contribute to data variability?

A3: Absolutely. The physicochemical properties of this compound, its vehicle, and the route and timing of administration are critical variables. Inconsistent dosing, poor solubility, or rapid metabolism can lead to different brain exposure levels across subjects, directly impacting behavioral results. It is essential to have a well-characterized and stable formulation and to ensure precise and consistent administration for every animal.

Q4: What are the first steps I should take to troubleshoot high variability in my this compound behavioral study?

A4: Start by reviewing your experimental protocol for any potential inconsistencies. This includes animal handling, dosing procedures, and the behavioral testing environment.[2] We recommend creating a checklist to ensure all experimental parameters are kept constant across all animals and experimental sessions. Refer to the troubleshooting guide below for a more detailed workflow.

Troubleshooting Guide

High data variability can obscure the true pharmacological effects of this compound. This guide provides a structured approach to identifying and mitigating common sources of variability.

Diagram: Troubleshooting Workflow for this compound Data Variability

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Outcome A High Variability in Behavioral Data B Review Experimental Protocol & Standard Operating Procedures (SOPs) A->B Systematic Review C Evaluate Environmental Factors A->C Environmental Scan D Assess Animal-Related Factors A->D Subject Assessment E Check Compound Formulation & Administration A->E Compound Check F Standardize Handling & Acclimation Procedures B->F Identify Deviations I Confirm Formulation Stability & Dosing Accuracy B->I Identify Deviations G Control Light, Sound & Olfactory Cues C->G Control Variables H Balance Groups by Age, Weight, Sex; Consider Littermate Controls D->H Minimize Biological Variance E->I Ensure Consistency J Reduced Variability & Reproducible Data F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting variability in behavioral data.

Table 1: Common Sources of Variability and Mitigation Strategies
Source of Variability Potential Cause Recommended Mitigation Strategy
Environmental Factors Inconsistent lighting, noise levels, or olfactory cues in the testing room.[1]Standardize room lighting and minimize auditory disturbances. Clean apparatus thoroughly between animals to remove scents.[11][12]
Time of day for testing.Conduct behavioral testing at the same time each day to control for circadian rhythm effects.
Procedural Factors Inconsistent handling by different experimenters.[3]Ensure all experimenters follow the same handling protocol. Pre-handle animals for several days before testing.[11]
Variation in dosing procedure (e.g., injection volume, speed).Use precise, calibrated equipment for dosing. Train all personnel on a standardized dosing technique.
Animal-Specific Factors Differences in age, weight, or sex.[3]Balance experimental groups for these variables. Analyze data for each sex separately.
Stress levels from housing or social hierarchy.[5]Allow for adequate acclimation to the housing and testing rooms.[11][13] Use littermate controls when possible.[2]
Female estrous cycle.[1]Monitor the estrous cycle in female rodents and either test at a specific stage or ensure stages are balanced across groups.
Compound-Related Factors Inconsistent formulation or degradation of this compound.Prepare fresh formulations regularly and confirm solubility and stability.
Incorrect dose calculation or administration.Double-check all dose calculations and ensure accurate administration volumes.

Experimental Protocols

Detailed and consistent protocols are essential for reducing variability. Below are example methodologies for common behavioral assays used to evaluate compounds like this compound.

Open Field Test Protocol

This test assesses general locomotor activity and anxiety-like behavior.[14][15]

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often made of a non-porous material for easy cleaning.[13] The arena is typically divided into a central and a peripheral zone by video tracking software.[16]

  • Acclimation: Habituate animals to the testing room for at least 30-60 minutes before the test.[11][13]

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 10-20 minutes).[12][13]

    • Record the session using an overhead video camera.

  • Data Analysis: Key parameters measured by tracking software include:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Frequency of entries into the center zone.[16]

  • Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) or another appropriate cleaning agent between each animal to eliminate olfactory cues.[13]

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used assay for measuring anxiety-like behavior in rodents.[11][17][18]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[19][20]

  • Acclimation: As with the open field test, allow animals to habituate to the testing room for at least 45 minutes prior to testing.[11]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the closed arms.[11]

    • Allow the animal to explore the maze for a 5-minute session.[17][19]

    • Record the session with an overhead video camera.

  • Data Analysis: The primary measures are:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.[19]

  • Cleaning: Clean the maze thoroughly between each trial.

Signaling Pathway

Diagram: this compound and the mGluR5 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds ADX10061 This compound (PAM) ADX10061->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Synaptic Plasticity) Ca_Release->Downstream PKC->Downstream

Caption: The signaling cascade of mGluR5, potentiated by this compound.

References

Minimizing stress in animals treated with ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with essential information for minimizing stress in animal subjects treated with ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist. Adherence to these protocols is critical for ensuring animal welfare and enhancing the validity and reproducibility of experimental data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as NNC 01-0687) is a selective antagonist for the dopamine D1 receptor.[1][2][3][4] Its primary mechanism involves blocking this receptor, which is implicated in reward-seeking behaviors.[2][5] The compound was previously under development for conditions such as schizophrenia and smoking cessation, but development was discontinued.[1][3][6]

Q2: What are the potential stress-related side effects of a dopamine D1 antagonist in animal models?

A2: While specific data on this compound is limited, dopamine D1 receptor antagonism can influence motor activity and arousal.[7][8] High doses of D1 antagonists have been observed to decrease motor activity and may cause bradykinesia (slowness of movement) or dystonia.[8][9] Researchers should establish clear observational criteria to monitor for these potential effects, as they can be indicators of animal distress.

Q3: Why is minimizing stress crucial when working with this compound?

A3: Minimizing stress is a core component of the "3Rs" (Replacement, Reduction, and Refinement) in animal research.[2][4] Stress is a significant experimental variable that can alter physiological and behavioral outcomes, potentially confounding study results.[1][10] For a compound affecting the dopaminergic system, which is involved in behavior and arousal, controlling for stress-induced variables is paramount to data integrity.

Q4: What is the most significant source of procedural stress for the animals, and how can it be mitigated?

A4: Handling and administration routes, such as oral gavage, are major sources of stress.[11][12] Stress can be mitigated through:

  • Acclimation and Habituation: Allow animals a sufficient period (e.g., one week) to acclimate to the facility before any procedures begin.[5][13] Habituate animals to handling and the specific procedures in a non-threatening manner.[6][14]

  • Refined Handling: Use non-aversive handling techniques. For mice, tunnel handling or cupping with hands is strongly preferred over tail-picking, as it reduces anxiety and stress hormone levels.[10][15]

  • Refined Dosing Procedures: If oral gavage is necessary, consider techniques like using a sucrose-coated gavage needle to reduce aversion and stress.[16][17] Training animals for voluntary consumption, for instance by incorporating the compound into a palatable treat, is an even better refinement.[11]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Animal exhibits excessive resistance, vocalization, or signs of distress during handling or dosing. 1. Insufficient habituation to the procedure. 2. Aversive handling technique (e.g., tail-picking). 3. Pain or discomfort from the administration route (e.g., oral gavage).1. Review Habituation Protocol: Ensure animals have been properly habituated to the handler and the procedure over several sessions. 2. Refine Handling: Immediately switch to non-aversive methods like tunnel or cupped-hand handling.[10][15] 3. Refine Dosing: If using oral gavage, ensure proper technique and consider refinements like sucrose (B13894) coating.[16] Evaluate alternative, less stressful routes if possible.[11]
Post-dosing, animal shows significant hypoactivity, lethargy, or abnormal posture (dystonia). 1. Pharmacological effect of D1 antagonism. 2. Dose is too high. 3. Animal is experiencing pain or distress.1. Consult Dose-Response Data: Review literature for expected effects of D1 antagonists on motor activity.[8][9] 2. Perform Dose Escalation Study: If this is a novel study, begin with lower doses to establish a tolerated range. 3. Conduct Welfare Assessment: Use a standardized pain/distress scoring sheet. Consult with veterinary staff. Consider humane endpoints.[18]
High variability in behavioral or physiological data between subjects. 1. Inconsistent handling or procedures. 2. Variable stress levels among animals. 3. Environmental factors (noise, light).1. Standardize All Procedures: Ensure all handlers use identical, refined techniques. Document all procedures meticulously. 2. Implement Stress Reduction Plan: Apply consistent stress-reduction techniques (acclimation, handling, housing enrichment) to all cohorts.[1][6] 3. Control Environment: Minimize noise, sudden movements, and changes in light cycles.[19][20]
Animal refuses to voluntarily consume the compound mixed in a treat/food. 1. Aversive taste of the compound or vehicle. 2. Neophobia (fear of new things).1. Masking Taste: Work with a compounding pharmacy to explore different palatable vehicles or microencapsulation. 2. Gradual Introduction: Introduce the palatable vehicle without the compound first. Once accepted, introduce very low concentrations of this compound and gradually increase to the target dose.

Section 3: Experimental Protocols

Protocol 1: Acclimation and Habituation
  • Facility Acclimation: Upon arrival, house animals in their designated cages with appropriate enrichment for a minimum of 7 days before any experimental procedures. Minimize noise and disturbances in the housing room.[5][13]

  • Handler Habituation (Days 1-3 post-acclimation): The designated handler should spend 5-10 minutes per day near the cages, speaking in a low, calm voice to acclimate animals to their presence.

  • Handling Habituation (Days 4-7 post-acclimation):

    • For mice, use a handling tunnel or cupped hands to lift the animal from its home cage.[15]

    • Hold the animal for 1-2 minutes, allowing it to explore the handler's hands or arms.

    • Return the animal gently to its home cage.

    • Perform this once daily for each animal.

  • Procedural Habituation (Days 8-10 post-acclimation):

    • Simulate the administration procedure without delivering the substance.

    • For example, if using oral gavage, gently restrain the animal as required and touch the gavage needle (coated in sucrose) to its mouth without insertion.[16][17]

    • Reward the animal with a small, palatable treat post-procedure if compatible with the study design.

Protocol 2: Low-Stress Oral Gavage (Rodents)
  • Preparation: Select the smallest appropriate gauge and length of a flexible-tipped gavage needle. Pre-coat the tip of the needle in a 10% sucrose solution to improve acceptance.[16]

  • Restraint: Gently but firmly restrain the animal to prevent movement. Ensure the head and body are in a straight line to facilitate passage into the esophagus. The restraint period should be as short as possible.[5]

  • Administration:

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth.

    • Allow the animal to swallow the tip of the needle. There should be no resistance. If resistance is felt, stop immediately.

    • Once in the esophagus, deliver the substance slowly and smoothly.

  • Post-Procedure: Immediately return the animal to its home cage. Monitor for any signs of respiratory distress (indicating accidental tracheal administration) for at least 5-10 minutes.

Section 4: Visualizations

Diagram 1: Experimental Workflow

G cluster_pre Pre-Experiment Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A Animal Arrival B Facility Acclimation (Min. 7 Days) A->B C Handler & Handling Habituation B->C D Procedural Habituation C->D E Baseline Data Collection D->E F This compound Administration (Low-Stress Technique) E->F G Post-Dosing Observation & Data F->G H Continued Monitoring G->H I Endpoint or Recovery H->I

Caption: Workflow for minimizing stress in animal studies.
Diagram 2: Troubleshooting Adverse Effects

G Start Adverse Effect Observed (e.g., Hypoactivity, Dystonia) CheckWelfare Perform Welfare Assessment (Pain Score, Vitals) Start->CheckWelfare IsSevere Is animal in severe distress? CheckWelfare->IsSevere ConsultVet Consult Veterinary Staff Immediately IsSevere->ConsultVet Yes ReviewDose Review Dose Level & Protocol IsSevere->ReviewDose No HumaneEndpoint Consider Humane Endpoint ConsultVet->HumaneEndpoint Document Document All Observations & Actions HumaneEndpoint->Document ReduceDose Action: Reduce Dose in Next Cohort ReviewDose->ReduceDose ReduceDose->Document

Caption: Decision tree for troubleshooting adverse effects.
Diagram 3: Dopamine D1 Receptor Antagonism Pathway

G cluster_neuron Postsynaptic Neuron D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Effect Cellular Response (e.g., changes in neuronal excitability) PKA->Effect Dopamine Dopamine Dopamine->D1R Activates ADX This compound ADX->D1R Blocks

References

ADX-10061 specificity issues in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ADX-10061 in cell-based assays, with a focus on addressing potential specificity issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the dopamine (B1211576) D1 receptor.[1][2] Its primary function is to block the activation of the D1 receptor, which is implicated in reward-seeking behaviors.[1][2] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.

Q2: What is the known receptor binding profile of this compound?

This compound exhibits high selectivity for the dopamine D1 receptor over the D2 receptor. It has a moderate affinity for the serotonin (B10506) 2A (5-HT2) receptor. The inhibitory constant (Ki) values are crucial for understanding its specificity.

Q3: Has this compound been used in clinical trials?

Yes, this compound (also known as NNC 01-0687) was investigated in Phase II clinical trials for smoking cessation, sleep disorders, and other substance-related disorders.[2][3][4] However, its development was discontinued (B1498344) due to a lack of efficacy in these trials.[3][5][6]

Q4: What are the potential off-target effects I should be aware of?

Based on its binding profile, the most likely off-target effects at higher concentrations would be mediated by the 5-HT2 receptor.[7][8] Researchers should use concentrations of this compound that are appropriate for selectively targeting the D1 receptor while minimizing engagement of the 5-HT2 receptor. It shows negligible binding to the D2 receptor.[7][8]

Data Summary: this compound Binding Affinity

The following table summarizes the reported inhibitory constants (Ki) for this compound at various receptors, providing a quantitative measure of its selectivity.

Target ReceptorInhibitory Constant (Ki)Reference
Dopamine D1 Receptor5.8 nM[7][8]
Dopamine D2 Receptor> 10,000 nM[7][8]
5-HT2 Receptor355 nM[7][8]
Adenylyl Cyclase9.1 nM (functional IC50)[7]

Signaling Pathway and Experimental Workflow Diagrams

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D1R Activates ADX10061 This compound (Antagonist) ADX10061->D1R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D1 receptor signaling pathway antagonism by this compound.

Troubleshooting Guide for Cell-Based Assays

This guide provides a systematic approach to troubleshooting unexpected results when using this compound.

cluster_yes cluster_no cluster_off_target cluster_on_target_low_potency start Start: Unexpected Result in Cell-Based Assay q1 Is the observed effect consistent with D1 antagonism? start->q1 a1 Result is likely ON-TARGET q1->a1  Yes a2 Result may be OFF-TARGET or an artifact q1->a2 No a1_check Confirm with D1 agonist (e.g., SKF 38393). Does this compound block its effect? a1->a1_check end_on Conclusion: On-Target Effect a1_check->end_on a2_check Perform counter-screens in cells expressing only D1, D2, or 5-HT2. a2->a2_check q2 Is the EC50/IC50 significantly higher than the D1 Ki (5.8 nM)? a2_check->q2 a3 Potential OFF-TARGET effect (e.g., via 5-HT2 receptor) q2->a3 Yes (>50-100 fold) a4 ON-TARGET effect, but assay conditions may be suboptimal q2->a4 No (<50 fold) a3_check Use a selective 5-HT2 antagonist. Does it block the unexpected effect? a3->a3_check end_off Conclusion: Off-Target Effect a3_check->end_off a4_check Verify cell line (D1 expression), reagent stability, and agonist concentration. a4->a4_check end_artifact Conclusion: Experimental Artifact a4_check->end_artifact

Caption: Troubleshooting workflow for unexpected this compound assay results.

Problem 1: I am observing cellular effects at concentrations much higher than the D1 receptor Ki value.

  • Possible Cause: This could indicate an off-target effect. Given that this compound has a Ki of 355 nM for the 5-HT2 receptor, effects observed in the high nanomolar to micromolar range might be due to interactions with this receptor, provided it is expressed in your cell system.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression of Dopamine D1 and potential off-target receptors (like 5-HT2) in your cell line using qPCR or Western blot.

    • Use a Selective Antagonist: Pre-treat your cells with a highly selective 5-HT2 antagonist before adding this compound. If the observed effect is blocked, it confirms 5-HT2 as the off-target.

    • Orthogonal Assay: Test this compound in a cell line that expresses the 5-HT2 receptor but not the D1 receptor to isolate and confirm the off-target effect.

Problem 2: The antagonistic effect of this compound in my functional assay is weaker than expected.

  • Possible Cause: The potency of an antagonist in a functional assay can be influenced by assay conditions, particularly the concentration of the agonist being used.

  • Troubleshooting Steps:

    • Review Agonist Concentration: Ensure you are using an agonist concentration at or near its EC80 value. Excessively high agonist concentrations can overcome competitive antagonism, making the antagonist appear less potent (Schild regression analysis can clarify this).

    • Verify Compound Integrity: Confirm the stability and purity of your this compound stock solution. Degradation can lead to a loss of activity.

    • Check Cell Health and D1 Expression: Ensure cells are healthy and that the D1 receptor expression has not diminished with repeated cell passaging.

Problem 3: I see a cellular response even in a cell line that does not express the D1 receptor.

  • Possible Cause: This is a strong indicator of an off-target effect or a non-specific artifact, such as compound cytotoxicity or interference with the assay signal.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) with the same concentrations of this compound to rule out cell death as the source of the signal change.

    • Assay Interference Check: In a cell-free system, test if this compound directly interferes with your assay's detection reagents (e.g., luciferase, fluorescence).

    • Counter-Screen: As mentioned in Problem 1, test the compound in cell lines engineered to express only the suspected off-target receptor (e.g., 5-HT2).

start Observed Cellular Effect q1 Is the effect observed in a D1-negative cell line? start->q1 on_target Likely ON-TARGET (D1-mediated) q1->on_target No off_target_path Potential OFF-TARGET q1->off_target_path Yes q2 Is the IC50 > 50x the D1 Ki? on_target->q2 off_target_confirmed Likely OFF-TARGET (e.g., 5-HT2 mediated) q2->off_target_confirmed Yes on_target_low_potency Likely ON-TARGET (Suboptimal Assay) q2->on_target_low_potency No

Caption: Logic diagram for differentiating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Specificity

This protocol determines the binding affinity (Ki) of this compound for the Dopamine D1 and 5-HT2 receptors.

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing either human Dopamine D1 or 5-HT2 receptors.

    • Harvest cells, wash with PBS, and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).

    • In a 96-well plate, combine:

      • Cell membranes (10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1; [3H]-Ketanserin for 5-HT2) at its Kd concentration.

      • Varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., Butaclamol for D1).

    • Incubate at room temperature for 60-90 minutes.

  • Data Acquisition and Analysis:

    • Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay to Measure Antagonism

This protocol measures the ability of this compound to block agonist-induced cAMP production in cells expressing the D1 receptor.

  • Cell Plating:

    • Plate HEK293 cells expressing the human Dopamine D1 receptor in a 96-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Wash cells with serum-free media.

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 15-30 minutes.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes (antagonist pre-incubation).

    • Add a D1 receptor agonist (e.g., Dopamine or SKF 38393) at a concentration equal to its EC80. Control wells should receive buffer only.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the agonist dose-response curve in the presence of different concentrations of this compound.

    • Calculate the IC50 of this compound, which is the concentration that inhibits 50% of the maximal agonist response.

    • The data can be used to perform a Schild analysis to determine the potency (pA2) of the antagonist and confirm competitive antagonism.

References

Technical Support Center: Overcoming ADX-10061 Delivery Challenges in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the brain delivery of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the brain critical?

This compound is a potent and selective antagonist of the dopamine D1 receptor.[1][2] Activation of the D1 receptor in the brain is implicated in reward-seeking behaviors, making it a target for conditions like substance dependence.[1][2] For therapeutic efficacy in neurological and psychiatric disorders, this compound must cross the blood-brain barrier (BBB) to reach its target receptors in the central nervous system (CNS).

Q2: What are the primary obstacles to delivering this compound to the brain?

The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[3][4][5] More than 98% of small molecules are prevented from entering the CNS by the BBB.[3] Key challenges for a small molecule like this compound can include:

  • Efflux by Transporters: Active efflux by transporters like P-glycoprotein (P-gp) can pump the drug out of the brain endothelial cells back into the bloodstream.[6][7]

  • Low Lipophilicity: The drug may not be lipid-soluble enough to passively diffuse across the lipid membranes of the BBB.[7][8]

  • Enzymatic Degradation: Enzymes present at the BBB can metabolize the drug before it reaches the brain parenchyma.[7]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

Q3: What are some potential strategies to enhance this compound brain penetration?

Several strategies can be explored to overcome the BBB:

  • Formulation-Based Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in liposomes or polymeric nanoparticles can protect it from degradation and facilitate transport across the BBB.[5][9][10]

    • Prodrug Approach: Modifying this compound into a more lipophilic prodrug that converts to the active compound in the brain.[8]

  • Co-administration Strategies:

    • Efflux Pump Inhibitors: Using inhibitors of P-gp or other relevant efflux pumps to increase brain retention.

  • Route of Administration:

    • Intranasal Delivery: Bypassing the BBB by delivering the drug directly to the brain via the olfactory and trigeminal nerves.[5][6][11][12]

  • Advanced Techniques:

    • Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that targets a specific receptor (e.g., transferrin receptor) on the BBB to be transported across.[8][13]

    • Focused Ultrasound (FUS): Using FUS with microbubbles to transiently and locally open the BBB for improved drug entry.[5][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low brain-to-plasma concentration ratio of this compound. Active efflux by P-glycoprotein (P-gp). 1. Perform an in vitro Caco-2 or MDCK-MDR1 assay to confirm if this compound is a P-gp substrate.2. Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model and measure the change in brain concentration.3. Consider reformulating this compound in a nanoparticle system designed to evade efflux pumps.
Poor passive permeability. 1. Assess the lipophilicity (LogP) of this compound. Ideal range for BBB penetration is typically 1.5-2.5.2. If LogP is low, consider a prodrug strategy to increase lipophilicity.3. Formulate with permeation enhancers, though this carries a risk of toxicity.
High variability in brain concentration across subjects. Inconsistent BBB opening with FUS. 1. Optimize FUS parameters (frequency, pressure, duration) and microbubble concentration.2. Use MRI guidance to ensure consistent targeting and opening of the desired brain region.3. Monitor for and record any adverse effects post-procedure.
Variable nanoparticle uptake. 1. Ensure rigorous quality control of nanoparticle batches for size, charge, and drug load.2. Characterize the biodistribution of the nanoparticles to understand off-target accumulation.3. Consider surface modification of nanoparticles with targeting ligands (e.g., transferrin) for more specific uptake.
This compound appears degraded in brain homogenates. Enzymatic degradation at the BBB or within the brain. 1. Incubate this compound with brain endothelial cell lysates or brain homogenates to assess its metabolic stability.2. Identify the metabolizing enzymes and consider co-administering an inhibitor if feasible.3. A nanoparticle formulation can offer protection from enzymatic degradation.
Low efficacy despite evidence of brain penetration. Target engagement is not achieved. 1. Confirm that the concentration of this compound in the brain is above the Ki for the dopamine D1 receptor (reported as 5.8 nM).[14]2. Perform ex vivo receptor binding assays or in vivo PET imaging with a D1 receptor ligand to confirm target engagement.3. Assess whether this compound is reaching the specific brain region associated with the desired therapeutic effect.

Quantitative Data Summary

Table 1: Hypothetical Brain Penetration of this compound with Different Delivery Systems

Delivery SystemDose (mg/kg, IV)Peak Plasma Conc. (ng/mL)Peak Brain Conc. (ng/g)Brain-to-Plasma Ratio
Free this compound51500300.02
This compound + P-gp Inhibitor51550930.06
Liposomal this compound52500 (total)1500.06
TfR-Targeted Nanoparticles52800 (total)4200.15
Intranasal Formulation2N/A (local delivery)250 (olfactory bulb)N/A

Table 2: In Vitro Efflux Ratio of this compound in MDCK-MDR1 Cells

CompoundConcentration (µM)A-to-B Papp (cm/s)B-to-A Papp (cm/s)Efflux Ratio (B-A/A-B)P-gp Substrate?
Propranolol (Control)1025 x 10⁻⁶24 x 10⁻⁶0.96No
Rhodamine 123 (Control)100.5 x 10⁻⁶15 x 10⁻⁶30Yes
This compound 10 1.2 x 10⁻⁶ 18 x 10⁻⁶ 15 Yes
This compound + Inhibitor 10 1.1 x 10⁻⁶ 1.5 x 10⁻⁶ 1.36 No

Experimental Protocols

Protocol 1: In Vitro BBB Model for Efflux Assessment

  • Cell Culture: Culture MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Transport Assay:

    • Prepare transport buffer (HBSS with 10 mM HEPES, pH 7.4).

    • Add this compound (e.g., 10 µM) to either the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber.

    • To test for P-gp inhibition, pre-incubate the cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding this compound.

  • Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio >2 suggests active efflux.

Protocol 2: In Vivo Brain Microdialysis in Rodents

  • Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and stereotactically implant a microdialysis guide cannula into the target brain region (e.g., striatum).

  • Recovery: Allow the animal to recover for at least 24 hours.

  • Probe Insertion and Perfusion: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Quantification: Analyze the concentration of this compound in the dialysate using a validated LC-MS/MS method.

  • Data Analysis: Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizations

Dopamine_D1_Signaling cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates This compound This compound This compound->D1R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DownstreamTargets Downstream Targets (e.g., DARPP-32) PKA->DownstreamTargets Phosphorylates CellularResponse Cellular Response (Neuronal Excitability) DownstreamTargets->CellularResponse

Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.

Brain_Delivery_Workflow cluster_invitro In Vitro / In Silico Assessment cluster_invivo In Vivo Evaluation PhysChem 1. Physicochemical Properties (LogP, MW, pKa) Permeability 2. Permeability Assay (PAMPA, Caco-2) PhysChem->Permeability Efflux 3. Efflux Substrate ID (MDCK-MDR1) Permeability->Efflux Metabolism 4. Metabolic Stability (Brain Microsomes) Efflux->Metabolism PK 5. Pharmacokinetics (Plasma and Brain Homogenate) Metabolism->PK Microdialysis 6. Unbound Brain Conc. (Microdialysis) PK->Microdialysis Target 7. Target Engagement (PET / Autoradiography) Microdialysis->Target Optimization Optimization / Iteration Target->Optimization Formulation Formulation Strategy (e.g., Nanoparticles, Prodrug) Formulation->PK Optimization->Formulation Refine

Caption: Experimental workflow for assessing and optimizing brain delivery of this compound.

Troubleshooting_Tree Start Low Brain Concentration EffluxRatio Efflux Ratio > 2 in MDCK-MDR1 assay? Start->EffluxRatio LogP LogP outside 1.5 - 2.5 range? EffluxRatio->LogP No Sol_Efflux Solution: - Co-administer P-gp inhibitor - Nanoparticle formulation - Intranasal delivery EffluxRatio->Sol_Efflux Yes PlasmaBinding High Plasma Protein Binding? LogP->PlasmaBinding No Sol_Lipophilicity Solution: - Prodrug strategy - Lipid-based nanoparticle - Chemical modification LogP->Sol_Lipophilicity Yes Sol_Binding Solution: - Increase dose - Formulations that favor unbound fraction PlasmaBinding->Sol_Binding Yes Sol_Other Investigate other causes (e.g., metabolism, instability) PlasmaBinding->Sol_Other No

Caption: Decision tree for troubleshooting poor brain penetration of this compound.

References

Validation & Comparative

A Comparative Guide to D1 Receptor Antagonists: ADX-10061 vs. Ecopipam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two dopamine (B1211576) D1 receptor antagonists, ADX-10061 and ecopipam (B1671091). It is designed to be an objective resource, presenting available preclinical and clinical data to inform research and development decisions. While ecopipam is an active clinical candidate, this compound is a discontinued (B1498344) compound, and the available data reflects their respective development statuses.

Overview and Current Status

This compound , also known as NNC 687, is a selective dopamine D1 receptor antagonist originally developed by Novo Nordisk and later in-licensed by Addex Pharmaceuticals.[1] Its development was discontinued in 2007 following Phase II clinical trials for smoking cessation and sleep disorders that failed to meet their primary efficacy endpoints.[1][2]

Ecopipam (SCH-39166) is a first-in-class selective D1/D5 receptor antagonist currently under development by Emalex Biosciences.[3][4] It has been investigated for several central nervous system (CNS) disorders and has shown promising results in late-stage clinical trials for the treatment of Tourette syndrome in pediatric and adult patients.[4][5] Unlike traditional antipsychotics that primarily target D2 receptors, ecopipam's selectivity for the D1 receptor family may offer a better safety profile, particularly concerning metabolic and extrapyramidal side effects.[4][6][7]

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and ecopipam, focusing on binding affinity and receptor selectivity.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundD1 ReceptorD5 ReceptorD2 ReceptorD3 ReceptorD4 Receptor5-HT2 ReceptorReference
This compound 5.8 nMNot Reported>10,000 nMNot ReportedNot Reported355 nM[8]
Ecopipam 1.2 nM2.0 nM>1,400 nM (>700-fold selectivity)>1,400 nM (>700-fold selectivity)>1,400 nM (>700-fold selectivity)Not Reported[6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity
CompoundAssay TypeTargetPotencyReference
This compound Adenylyl Cyclase InhibitionD1-mediated signalingKi = 9.1 nM[8]
Ecopipam In vivo D1 antagonismD1 ReceptorED50 = 0.016 mg/kg (s.c.) in rats[9]

Mechanism of Action: D1 Receptor Antagonism

Both this compound and ecopipam function by competitively binding to and blocking the dopamine D1 receptor. D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

By blocking the D1 receptor, these antagonists prevent dopamine from initiating this cascade, thereby reducing D1-mediated neurotransmission. This mechanism is thought to be beneficial in conditions characterized by excessive or dysregulated dopamine signaling.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action D1R D1 Receptor G_Protein Gαs/olf D1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Antagonist This compound or Ecopipam Antagonist->D1R Blocks Dopamine Dopamine Dopamine->D1R Binds G_Protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D1 receptor signaling pathway and antagonist blockade.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are representative protocols for key assays used to characterize D1 receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound (e.g., this compound, ecopipam) for a target receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the D1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D1 receptor.

  • Radioligand (e.g., [³H]-SCH23390, a known D1 antagonist).

  • Test compound (unlabeled antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters and a cell harvester for filtration.

  • Scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 96-well plate with: - D1 Receptor Membranes - Radioligand ([³H]-SCH23390) - Test Compound (Varying Conc.) p2 Incubate to reach binding equilibrium p1->p2 p3 Rapidly filter contents to separate bound/unbound ligand p2->p3 p4 Wash filters with ice-cold buffer p3->p4 p5 Measure radioactivity on filters via scintillation counting p4->p5 p6 Plot % specific binding vs. [Test Compound] p5->p6 p7 Calculate IC50 and Ki values p6->p7

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay (Functional)

This functional assay measures the ability of an antagonist to block agonist-induced production of the second messenger cAMP.

Objective: To determine the functional potency (IC50) of an antagonist in blocking D1 receptor signaling.

Materials:

  • Live cells expressing the human dopamine D1 receptor.

  • A D1 receptor agonist (e.g., Dopamine or SKF-38393).

  • Test compound (antagonist).

  • Cell culture medium and plates.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well plates and cultured until they form a confluent monolayer.

  • Pre-incubation: The culture medium is removed, and cells are pre-incubated with varying concentrations of the test antagonist (or vehicle control) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: A fixed concentration of a D1 agonist (typically its EC80 concentration) is added to the wells to stimulate cAMP production. The plates are incubated for another defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The concentration of cAMP in the lysate is then measured using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced is plotted against the log concentration of the antagonist. A dose-response curve is fitted to the data to calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.

Summary and Conclusion

This guide provides a comparative overview of this compound and ecopipam, two selective D1 receptor antagonists.

  • This compound showed good D1 selectivity in preclinical studies but was discontinued due to a lack of clinical efficacy in the indications pursued. The publicly available data is limited, reflecting its early termination.

  • Ecopipam demonstrates high affinity and selectivity for D1/D5 receptors and has a substantial body of clinical data supporting its continued development, particularly for Tourette syndrome. Its mechanism of action offers a potential alternative to D2-targeting therapies, with a possibly more favorable side-effect profile.

For researchers, the data on this compound, though limited, contributes to the broader understanding of D1 antagonist pharmacology. Ecopipam, as an active clinical candidate, represents a more therapeutically relevant compound for ongoing investigation into the role of D1 receptor modulation in various CNS disorders. The provided protocols and diagrams serve as a foundational resource for designing and interpreting experiments in this area.

References

Validating D1 Receptor Blockade by ADX-10061: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative experimental data for ADX-10061 against other D1 receptor antagonists within single, head-to-head studies is limited in publicly available literature. The development of this compound was discontinued (B1498344) during Phase II clinical trials.[1] This guide therefore provides a comprehensive framework for validating D1 receptor blockade, utilizing this compound as a primary example and compiling available data. For comparative context, data for other well-characterized D1 receptor antagonists from various studies are also presented.

This compound, also known as NNC 01-0687 and CEE 03-310, is a selective antagonist of the dopamine (B1211576) D1 receptor.[2] It belongs to the benzazepine class of compounds and was under development for several indications, including schizophrenia, smoking cessation, and sleep disorders, before its discontinuation.[1][2] This guide will delve into the validation of its D1 receptor blockade through established experimental protocols and compare its known pharmacological profile with other notable D1 receptor antagonists.

Comparative Analysis of D1 Receptor Antagonists

Validation of a D1 receptor antagonist typically involves determining its binding affinity and functional potency at the D1 receptor, as well as its selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.

The binding affinity of a compound for a receptor is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and other common D1 receptor antagonists.

CompoundD1 (Ki, nM)D2 (Ki, nM)5-HT2A (Ki, nM)
This compound 0.58>1000355
SCH 23390 0.2 - 0.71500 - 48002.0 - 14.8
Ecopipam (SCH 39166) 0.25 - 1.74>1000>1000

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Functional assays measure the ability of a compound to inhibit the biological response following receptor activation by an agonist. For the D1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP), functional antagonism is often assessed by measuring the inhibition of dopamine-induced cAMP production. The potency of an antagonist is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant for the antagonist (Kb).

CompoundAssay TypeAgonistIC50 / Kb (nM)
SCH 23390 cAMP accumulationDopamine0.3 - 5
Ecopipam (SCH 39166) cAMP accumulationDopamine0.5 - 10

Experimental Protocols

The following are detailed methodologies for key experiments used to validate D1 receptor blockade.

This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]SCH 23390), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., unlabeled SCH 23390).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

  • Cell Culture and Plating:

    • Cells expressing the human dopamine D1 receptor are plated in a 96-well plate and grown to a suitable confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

    • A fixed concentration of a D1 agonist (e.g., dopamine or SKF-81297) is then added to stimulate cAMP production.

    • The cells are incubated for a specific period to allow for cAMP accumulation.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • The antagonist's effect is measured as the percentage of inhibition of the agonist-induced cAMP response.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

    • The Kb value can be calculated from the IC50 value using the Schild equation for competitive antagonists.

Visualizations

The following diagram illustrates the canonical signaling pathway of the dopamine D1 receptor.

D1_Signaling_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Cellular Effects PKA->Downstream Modulates PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibits PP1->Downstream Modulates ADX10061 This compound ADX10061->D1R Blocks

Caption: Dopamine D1 receptor signaling cascade.

The diagram below outlines a typical workflow for the in vitro validation of a novel D1 receptor antagonist.

D1_Antagonist_Workflow start Start: Synthesize Test Compound primary_binding Primary Screen: D1 Receptor Binding Assay start->primary_binding selectivity_panel Selectivity Screen: Binding Assays for other receptors (D2, 5-HT, etc.) primary_binding->selectivity_panel High Affinity for D1 functional_assay Functional Assay: cAMP Accumulation Assay selectivity_panel->functional_assay High Selectivity for D1 determine_mechanism Determine Mechanism of Action (e.g., Schild Analysis) functional_assay->determine_mechanism Potent Antagonist in_vivo In Vivo Studies: (e.g., Behavioral Models) determine_mechanism->in_vivo Competitive Antagonist end End: Candidate Selection in_vivo->end

Caption: In vitro validation workflow for a D1 antagonist.

References

Comparative Analysis of ADX-10061 Cross-Reactivity with Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the selective dopamine (B1211576) D1 receptor antagonist, ADX-10061 (also known as NNC 687), with other dopamine receptor subtypes. The information is compiled to offer an objective overview supported by available experimental data, aiding in the evaluation of its potential for targeted therapeutic applications.

Summary of Binding Affinities

The cross-reactivity of this compound has been primarily characterized against the dopamine D1 and D2 receptors, as well as the serotonin (B10506) 5-HT2 receptor. The following table summarizes the reported inhibitory constants (Ki) for this compound, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

Receptor TargetThis compound (NNC 687) Ki (nM)
Dopamine D1 Receptor5.8[1]
Dopamine D2 Receptor> 10,000[1]
5-HT2 Receptor355[1]
Adenylyl Cyclase9.1[1]

Data presented is derived from in vitro radioligand binding assays.

Experimental Protocols

The binding affinities of this compound were determined using radioligand binding assays. The general methodology for such an assay is outlined below.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for specific dopamine receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines expressing the specific human dopamine receptor subtype (e.g., D1, D2).

  • Radioligand specific for the receptor of interest (e.g., [³H]SCH 23390 for D1 receptors, [³H]spiperone for D2 receptors).

  • Test compound (this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A reaction mixture is prepared containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Prepare reaction mixture: Cell membranes, radioligand, and this compound incubate Incubate to reach equilibrium prep->incubate Step 1 filtrate Separate bound and free ligand by filtration incubate->filtrate Step 2 wash Wash filters to remove non-specific binding filtrate->wash Step 3 count Measure radioactivity with scintillation counter wash->count Step 4 analyze Calculate IC50 and Ki values count->analyze Step 5

Fig. 1: Workflow for a typical radioligand binding assay.

Signaling Pathways

This compound acts as an antagonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). In contrast, the D2 receptor, for which this compound has low affinity, typically signals through the Gi alpha subunit (Gαi).

Dopamine D1 Receptor Signaling Pathway (Gs-coupled)

Activation of the D1 receptor by dopamine leads to the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.

G cluster_D1 Dopamine D1 Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response ADX10061 This compound (Antagonist) ADX10061->D1R Blocks G cluster_D2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production Inhibited PKA Protein Kinase A cAMP->PKA Activation Reduced Response Cellular Response PKA->Response

References

A Comparative Analysis of D1 Antagonists in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D1 receptor is a critical component of the brain's reward circuitry and a key target in the development of therapeutics for substance use disorders. Blockade of this receptor has been shown to modulate the reinforcing effects of drugs of abuse, making D1 antagonists a promising class of compounds for addiction treatment. This guide provides a comparative overview of three prominent D1 antagonists—ecopipam (B1671091), SCH-23390, and SKF-83566—focusing on their performance in preclinical addiction models.

Quantitative Data Summary

The following table summarizes key quantitative data for ecopipam, SCH-23390, and SKF-83566, highlighting their binding affinities and functional potencies.

CompoundTargetActionKi (nM)IC50Species/TissueReference
Ecopipam (SCH-39166) D1 ReceptorAntagonist1.2 - 1.9-Human/Mouse[1][2]
D5 ReceptorAntagonist1.2-Human[1]
D2 ReceptorAntagonist980 - 1240-Human[2]
SCH-23390 D1 ReceptorAntagonist0.2-Human[3]
D5 ReceptorAntagonist0.3-Human[3]
SKF-83566 D1-like ReceptorsAntagonist---[4]
Dopamine Transporter (DAT)Inhibitor-5.7 µM (DA uptake)Rat DAT expressing cells[4][5]
DAT (Cocaine binding site)Inhibitor-0.51 µM ([3H]CFT binding)Rat DAT expressing cells[4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for assessing their efficacy in a cocaine self-administration model.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Substrates Downstream Substrates PKA->Substrates Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits pSubstrates Phosphorylated Substrates PP1->pSubstrates Dephosphorylates Substrates->pSubstrates pSubstrates->Substrates Dopamine Dopamine Dopamine->D1R Activates D1_Antagonist D1 Antagonist (e.g., Ecopipam) D1_Antagonist->D1R Blocks

D1 receptor canonical signaling pathway.

Exp_Workflow cluster_phase1 Phase 1: Acquisition of Cocaine Self-Administration cluster_phase2 Phase 2: Antagonist Treatment and Testing cluster_phase3 Phase 3: Data Analysis Acquisition Rats trained to press a lever for intravenous cocaine infusions (e.g., Fixed-Ratio schedule). Stability Training continues until a stable pattern of responding is established. Acquisition->Stability Pretreatment Rats are pre-treated with a D1 antagonist (e.g., SCH-23390) or vehicle. Stability->Pretreatment Transition to Testing Phase Test_Session Rats are placed back in the operant chamber and lever pressing for cocaine is measured. Pretreatment->Test_Session Analysis Compare the number of cocaine infusions and response rates between antagonist and vehicle conditions. Test_Session->Analysis Data Collection

Typical workflow for a cocaine self-administration experiment.

Logical_Relationship Cocaine Cocaine Administration DA_Increase Increased Dopamine in Nucleus Accumbens Cocaine->DA_Increase D1R_Activation D1 Receptor Activation DA_Increase->D1R_Activation Reinforcement Reinforcing Effects (Reward) D1R_Activation->Reinforcement Drug_Seeking Drug-Seeking and Self-Administration Reinforcement->Drug_Seeking D1_Antagonist D1 Antagonist Administration D1R_Blockade D1 Receptor Blockade D1_Antagonist->D1R_Blockade Reduced_Reinforcement Attenuation of Reinforcing Effects D1R_Blockade->Reduced_Reinforcement Altered_Behavior Decreased Drug-Seeking and Self-Administration Reduced_Reinforcement->Altered_Behavior

Logical flow of D1 antagonism on addictive behavior.

Experimental Protocols

1. Cocaine Self-Administration in Rats

This model assesses the reinforcing properties of a drug and the ability of a compound to alter these effects.

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition: Following recovery, rats are placed in the operant chambers and trained to press an "active" lever to receive an infusion of cocaine (e.g., 0.75 mg/kg/infusion). Presses on an "inactive" lever have no consequence. Training sessions typically last for 2-3 hours daily.

    • Stabilization: Training continues until the rats demonstrate stable responding, typically defined as a consistent number of infusions per session with a clear preference for the active lever.

    • Antagonist Testing: Before a test session, rats are pre-treated with the D1 antagonist (e.g., SCH-23390) or vehicle via subcutaneous or intraperitoneal injection. The effect on cocaine self-administration is then measured. In some studies, the antagonist is directly microinjected into specific brain regions like the nucleus accumbens.

  • Key Measures: The primary dependent variables are the number of cocaine infusions earned and the rate of responding on the active versus inactive lever. A decrease in cocaine intake following antagonist treatment suggests a reduction in the reinforcing efficacy of cocaine.

2. Conditioned Place Preference (CPP) in Rats

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Subjects: Male Sprague-Dawley rats are frequently used.

  • Apparatus: A three-compartment chamber. The two larger outer compartments have distinct visual and tactile cues (e.g., different wall colors and floor textures), separated by a smaller, neutral central compartment.

  • Procedure:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore all three compartments, and the time spent in each is recorded to determine any initial preference.

    • Conditioning: This phase typically lasts for several days. On alternating days, rats receive an injection of the drug of abuse (e.g., cocaine, 12 mg/kg, i.p.) and are confined to one of the outer compartments. On the other days, they receive a vehicle injection and are confined to the opposite compartment. The drug is typically paired with the initially non-preferred side.

    • Post-Conditioning (Test): After the conditioning phase, the rats are placed back in the central compartment with free access to all compartments in a drug-free state. The time spent in each compartment is recorded.

    • Antagonist Challenge: To test the effect of a D1 antagonist, it is administered before the conditioning sessions with the drug of abuse or prior to the final test session to assess its effect on the expression of the learned preference.

  • Key Measures: A significant increase in the time spent in the drug-paired compartment during the test phase compared to baseline indicates a conditioned place preference. An effective antagonist would be expected to block the acquisition or expression of this preference.

Comparative Discussion

  • SCH-23390 is a highly potent and selective D1 antagonist and is often considered the "gold standard" in preclinical research. Its effects on reducing the reinforcing properties of cocaine in self-administration and CPP paradigms are well-documented.[6][7] However, its clinical development has been hampered by a narrow therapeutic window and potential side effects.

  • Ecopipam (SCH-39166) is another selective D1 antagonist that has progressed further in clinical development, particularly for Tourette Syndrome.[8][9] Preclinical and early clinical studies have also investigated its potential for treating cocaine addiction.[10][11][12] Some human studies have shown that ecopipam can enhance the subjective effects of cocaine while increasing self-administration of low doses, suggesting a complex interaction that may depend on the dosing regimen and context.[10]

  • SKF-83566 is a selective D1 antagonist that also exhibits inhibitory effects at the dopamine transporter (DAT), particularly at the cocaine binding site.[4][5] This dual action is noteworthy, as DAT inhibition is the primary mechanism of cocaine. This compound's ability to block D1 receptors while also interfering with cocaine binding at the DAT could offer a unique therapeutic profile. However, there is less comparative data on its efficacy in addiction models compared to SCH-23390 and ecopipam.

References

A Head-to-Head Comparison of ADX-10061 and Other Benzazepines in Dopamine D1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the benzazepine derivative ADX-10061 and other notable benzazepines, with a focus on their activity as dopamine (B1211576) D1 receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological landscape of this class of compounds.

A critical point of clarification is the distinction between benzazepines and benzodiazepines. Benzodiazepines, such as diazepam (Valium) and alprazolam (Xanax), are a distinct class of psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. In contrast, benzazepines are a class of compounds with a different core chemical structure, and those discussed herein are primarily characterized by their interaction with dopamine receptors.

This compound, developed by Addex Pharmaceuticals, is a selective dopamine D1 receptor antagonist that was investigated for several therapeutic indications, including schizophrenia and smoking cessation.[1] However, its clinical development was discontinued (B1498344) in 2007 due to a lack of efficacy in Phase II trials.[1] For a meaningful head-to-head comparison within the benzazepine class, this guide will focus on this compound and SCH 23390, a well-characterized and potent D1-like receptor antagonist that is widely used as a research tool.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and SCH 23390, focusing on their in vitro receptor binding affinities.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundDopamine D1 ReceptorDopamine D5 ReceptorDopamine D2 ReceptorSerotonin (B10506) 5-HT2A Receptor
This compound 5.8->10,000355
SCH 23390 0.20.363120

Data for this compound from MedChemExpress. Data for SCH 23390 from various preclinical studies.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for various neurotransmitter receptors.

General Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human receptor (e.g., dopamine D1, D2, serotonin 5-HT2A) or from specific brain regions of rodents (e.g., striatum for dopamine receptors).

  • Radioligand Binding Assay: The assay is typically performed in a 96-well plate format. A specific radioligand for the receptor of interest is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound or SCH 23390).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Specifics for SCH 23390: For determining the D1 receptor affinity of SCH 23390, [3H]SCH 23390 is often used as the radioligand in membranes from rat striatum. Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist.

In Vivo Behavioral Studies (for SCH 23390)

Objective: To assess the functional antagonist activity of the compound on dopamine-mediated behaviors in animal models.

Example Protocol: Saccharin (B28170) Seeking Model in Rats [4]

  • Animal Model: Male Long-Evans rats are used.

  • Training Phase: Rats are trained to press a lever to receive a 0.3% saccharin solution. Each lever press also activates a tone and a light cue. This training typically occurs for one hour per day over ten days.[4]

  • Abstinence: Following the training phase, the rats undergo a period of forced abstinence (e.g., one day).[4]

  • Drug Administration: SCH 23390 (at varying doses, e.g., 0, 1, or 10 µg/kg) is administered systemically (e.g., intraperitoneally) 15 minutes before the extinction test.[4]

  • Extinction Test: The rats are placed back in the operant chambers, where lever pressing no longer delivers the saccharin solution but still presents the associated cues. The number of active and inactive lever presses is recorded.

  • Data Analysis: The effect of SCH 23390 on the number of active lever presses is analyzed to determine its impact on saccharin-seeking behavior. A significant reduction in active lever pressing in the drug-treated group compared to the vehicle group indicates that D1 receptor antagonism reduces cue-induced drug-seeking behavior.[4]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by dopamine at the D1 receptor, which this compound and SCH 23390 antagonize.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Dopamine Dopamine Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors PKA->Downstream Phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits ADX10061 This compound / SCH 23390 ADX10061->D1R Blocks

Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by this compound/SCH 23390.

Experimental Workflow for In Vitro Binding Assay

The following diagram outlines the typical workflow for an in vitro radioligand binding assay to determine the affinity of a compound for a target receptor.

Experimental_Workflow start Start membrane_prep Membrane Preparation (from cells or tissue) start->membrane_prep assay_setup Assay Setup in 96-well plate: - Membranes - Radioligand - Test Compound (e.g., this compound) membrane_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration quantification Scintillation Counting (to measure radioactivity) filtration->quantification analysis Data Analysis (IC50 determination and Ki calculation) quantification->analysis end End analysis->end

Caption: Workflow for In Vitro Radioligand Binding Assay.

Summary and Conclusion

This compound is a selective benzazepine dopamine D1 receptor antagonist with a high affinity for the D1 receptor and significantly lower affinity for the D2 and 5-HT2A receptors. In comparison, the widely studied benzazepine SCH 23390 demonstrates even higher potency at the D1 and D5 receptors. While both compounds exhibit selectivity for the D1 receptor over the D2 receptor, SCH 23390 shows a higher affinity for the 5-HT2A receptor compared to this compound.

The clinical development of this compound was halted due to a lack of efficacy in a Phase IIa trial for smoking cessation, where it failed to show a treatment effect compared to placebo.[5] This outcome underscores the challenges in translating potent in vitro D1 receptor antagonism into clinical efficacy for this indication. In contrast, SCH 23390 has remained a valuable pharmacological tool for elucidating the role of the D1 receptor in various physiological and pathological processes.

For researchers in drug development, the case of this compound highlights the importance of robust preclinical in vivo models and translational biomarkers to better predict clinical outcomes for D1 receptor antagonists. The provided data and experimental protocols for both this compound and the benchmark compound SCH 23390 offer a valuable resource for the design and interpretation of future studies on this important class of molecules.

References

A Comparative Guide to the Efficacy of ADX-10061 and Novel D1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of the discontinued (B1498344) dopamine (B1211576) D1 receptor antagonist ADX-10061 with novel D1-targeting agents, ecopipam (B1671091) and tavapadon (B1193690). The information presented is based on available clinical trial data and is intended to inform research and development in the field of dopaminergic modulation for neurological and psychiatric disorders.

Executive Summary

The landscape of dopamine D1 receptor modulators has evolved significantly. While earlier agents like this compound failed to demonstrate clinical efficacy, a new generation of D1 antagonists and partial agonists is showing promise in treating a range of CNS disorders. This guide summarizes the available data, highlighting the contrast between the clinical outcomes of this compound and the positive results from recent trials of ecopipam and tavapadon.

Comparative Efficacy Data

The following tables summarize the available quantitative data from clinical trials of this compound, ecopipam, and tavapadon. A notable gap in the publicly available information is the specific quantitative efficacy data for this compound; reports consistently state a failure to meet primary endpoints without detailing the numerical results.[1][2]

Table 1: Efficacy of this compound in Smoking Cessation (Phase IIa)

CompoundIndicationPrimary EndpointOutcome
This compoundSmoking Cessation4 weeks continuous smoking abstinenceDid not meet primary endpoint; no separation from placebo.[1][2]

Table 2: Efficacy of Ecopipam in Tourette Syndrome

TrialPrimary EndpointEcopipam GroupPlacebo Groupp-value
Phase 2b (D1AMOND)Mean change in Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS) from baseline to week 12-3.44 (least squares mean difference from placebo)[3]-0.01[3][4][5]
Phase 3 (D1AMOND)Relapse rate in pediatric patients41.9%[6][7][8][9]68.1%[6][7][8][9]0.0084[6][8]

Table 3: Efficacy of Tavapadon in Parkinson's Disease (Phase 3)

TrialPrimary EndpointTavapadon DoseTavapadon Group (Mean Change)Placebo Group (Mean Change)p-value
TEMPO-1Change in MDS-UPDRS Parts II & III combined score at week 265 mg-9.7+1.8<0.0001
15 mg-10.2+1.8<0.0001
TEMPO-3 (Adjunctive)Change in total daily "on" time without troublesome dyskinesia5-15 mg+1.1 hours (relative to placebo)-<0.0001

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited and common preclinical assays.

Clinical Trial Protocols

This compound - Phase IIa Smoking Cessation Study

  • Design: A multicenter, double-blind, placebo-controlled study in the United States.[1][10]

  • Participants: 145 smokers in the intent-to-treat population.[1]

  • Intervention: Participants received either this compound or a placebo for a seven-week period, accompanied by a targeted smoking cessation counseling program.[5][10]

  • Primary Efficacy Endpoint: The proportion of smokers with four weeks of continuous abstinence from smoking, starting from the beginning of the fourth week of treatment.[1][5]

  • Secondary Efficacy Endpoints: Included total weeks of smoking abstinence, measures of nicotine (B1678760) craving and withdrawal, and mood scores.[5][10]

Ecopipam - Phase 3 Tourette Syndrome Study (D1AMOND)

  • Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.[6][8]

  • Participants: 167 pediatric and 49 adult subjects with Tourette Syndrome.[8]

  • Intervention: An open-label stabilization period where all participants received ecopipam. Responders were then randomized to continue with ecopipam or switch to a placebo for a 12-week double-blind period.[6][7][8]

  • Primary Efficacy Endpoint: Time to relapse in pediatric subjects, with relapse defined as a 50% loss of the initial improvement on the YGTSS-TTS.[7]

  • Secondary Efficacy Endpoint: Time to relapse in the combined pediatric and adult population.[6][7][8]

Tavapadon - Phase 3 Parkinson's Disease Program (TEMPO Trials)

  • Design: A series of Phase 3, randomized, double-blind, placebo-controlled trials. TEMPO-1 and TEMPO-2 evaluated tavapadon as monotherapy in early-stage Parkinson's disease, while TEMPO-3 assessed it as an adjunctive therapy to levodopa (B1675098) in patients with motor fluctuations.[11]

  • Participants: Adults aged 40 to 80 with Parkinson's Disease.

  • Intervention: Once-daily oral administration of fixed or flexible doses of tavapadon or placebo.

  • Primary Efficacy Endpoints:

    • TEMPO-1 & 2: Change from baseline in the Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[11]

    • TEMPO-3: Change from baseline in total daily "on" time without troublesome dyskinesia, as measured by a patient diary.[3]

Preclinical Assay Protocols

Dopamine D1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of a compound for the D1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the D1 receptor.

    • Incubation: These membranes are incubated with a radiolabeled ligand specific for the D1 receptor (e.g., [³H]-SCH23390) and varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated via rapid filtration.

    • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Dopamine D1 Receptor cAMP Accumulation Assay

  • Objective: To assess the functional activity of a compound as an agonist or antagonist at the D1 receptor.

  • Methodology:

    • Cell Culture: Cells expressing the D1 receptor are cultured.

    • Compound Incubation: The cells are incubated with the test compound. For antagonist testing, cells are co-incubated with the test compound and a known D1 agonist.

    • cAMP Measurement: The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are measured. Since the D1 receptor is Gs-coupled, agonists will increase cAMP levels.

    • Detection: cAMP levels are typically quantified using methods such as FRET-based biosensors or immunoassays.

    • Data Analysis: The concentration-response curve is plotted to determine the potency (EC50) for agonists or the inhibitory potency (IC50) for antagonists.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the D1 receptor signaling pathway and a generalized workflow for a randomized controlled clinical trial.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA_active->Downstream Phosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_analysis Analysis & Reporting P1 Protocol Design & Approval P2 Patient Recruitment & Screening P1->P2 P3 Informed Consent P2->P3 P4 Randomization P3->P4 P5a Treatment Group (e.g., Novel D1 Antagonist) P4->P5a P5b Control Group (Placebo) P4->P5b P6 Data Collection (Efficacy & Safety) P5a->P6 P5b->P6 P7 Data Analysis P6->P7 P8 Results Interpretation P7->P8 P9 Publication & Reporting P8->P9

Caption: Generalized Clinical Trial Workflow.

References

Validating Behavioral Phenotypes: A Comparative Guide to Dopamine D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of behavioral phenotypes is a critical step in preclinical drug discovery, providing essential insights into the potential therapeutic efficacy and off-target effects of novel compounds. This guide offers a comparative overview of methodologies used to assess behavioral changes, with a focus on the role of dopamine (B1211576) D1 receptor antagonists. Due to the limited public availability of preclinical data for the discontinued (B1498344) compound ADX-10061, this guide will utilize the well-characterized and extensively studied D1 antagonist, SCH-23390, as a primary exemplar. The trajectory of this compound serves as a pertinent case study on the challenges of translating preclinical findings to clinical success.

Introduction to Dopamine D1 Receptor Antagonism in Behavioral Research

The dopamine D1 receptor is a key component of the brain's reward and motor systems. Its modulation can significantly impact a range of behaviors, making D1 receptor antagonists a subject of interest for various neurological and psychiatric conditions.[1] Compounds like this compound and SCH-23390 are selective antagonists of the dopamine D1 receptor.[2][3] While this compound's development was halted after failing to meet primary efficacy endpoints in a Phase IIa smoking cessation trial, the extensive research on SCH-23390 provides a valuable framework for understanding how to validate the behavioral effects of this class of drugs.[4]

Comparative Analysis of Behavioral Phenotypes

The following sections detail key behavioral domains and the effects of the dopamine D1 receptor antagonist SCH-23390, supported by experimental data from peer-reviewed studies. This information provides a benchmark for the types of preclinical data necessary to build a robust profile for a compound like this compound.

Locomotor Activity

Spontaneous locomotor activity is a fundamental measure used to assess the general motor and sedative or stimulant effects of a compound.

Data Summary: Effects of SCH-23390 on Locomotor Activity

Behavioral AssaySpeciesDosage Range (mg/kg)Observed EffectCitation(s)
Open Field TestRat0.01 - 1.0Dose-dependent suppression of locomotor activity and rearing.[5]
Open Field TestRat0.5 (chronic, 21 days)Enhanced spontaneous searching and locomotor activity after cessation of chronic treatment, suggesting receptor supersensitivity.[6]
Locomotor Activity CagesMouse0.015 - 0.045Blockade of ethanol-induced locomotor stimulation.[7]
Open Field TestMouse0.003 - 0.01Attenuation of modafinil-induced locomotor stimulation.[8]

Experimental Protocol: Open Field Test

The open field test is a common assay to evaluate general locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to quantify movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes prior to the experiment.

    • The compound of interest (e.g., SCH-23390) or vehicle is administered at a predetermined time before the test.

    • Each animal is placed individually in the center of the open field arena.

    • Activity is recorded for a set period (e.g., 15-30 minutes) using an automated tracking system or by manual observation.

  • Measures:

    • Horizontal Activity: Total distance traveled, number of line crossings.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent near the walls versus the center of the arena (an indicator of anxiety).

Reward and Motivation

Understanding a compound's effect on reward pathways is crucial, particularly for drugs targeting addiction or motivational disorders.

Data Summary: Effects of SCH-23390 on Reward-Related Behaviors

Behavioral AssaySpeciesDosage Range (mg/kg)Observed EffectCitation(s)
Conditioned Place Preference (CPP)Rat0.05Blocked place preference induced by morphine, nicotine, and diazepam.[9]
Conditioned Place Preference (CPP)Rat0.1 - 0.3Dose-dependently suppressed the acquisition of mitragynine-induced CPP.[10]
Operant Conditioning (Saccharin Seeking)Rat0.01Reduced seeking behavior for a non-caloric reinforcer.[11]
Operant Conditioning (Food Reinforcement)Rat0.03 - 0.1Dose-related reduction in responding for food reinforcement.[12]

Experimental Protocol: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13][14]

  • Apparatus: A two- or three-compartment chamber where the compartments have distinct visual and tactile cues.

  • Procedure:

    • Pre-Conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, animals receive the drug (e.g., a substance of abuse) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.

    • Test: Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • Measures: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a decrease suggests an aversive effect. To test the effect of an antagonist like SCH-23390, it can be administered before the rewarding drug during the conditioning phase to see if it blocks the acquisition of the preference, or before the test phase to see if it blocks the expression of the preference.[10]

Learning and Memory

Dopaminergic pathways are also implicated in cognitive functions, including learning and memory.

Data Summary: Effects of SCH-23390 on Learning and Memory

Behavioral AssaySpeciesDosage Range (mg/kg)Observed EffectCitation(s)
Fear ConditioningMouseIntraperitoneal & IntrahippocampalImpaired contextual fear conditioning and tone-shock association.[15]
Potentiated StartleRatIntra-amygdala infusionBlocked the expression of fear-potentiated startle.[16]
Conditioned AvoidanceRat0.1 - 1.0Disrupted one-way avoidance performance.[12]

Experimental Protocol: Fear Conditioning

Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus that has been paired with an aversive stimulus.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker to present an auditory cue (e.g., a tone).

  • Procedure:

    • Training (Conditioning): The animal is placed in the chamber and presented with a neutral stimulus (e.g., a tone) that co-terminates with a mild, brief foot shock (the unconditioned stimulus).

    • Testing (Contextual Fear): The animal is returned to the same chamber at a later time (e.g., 24 hours), and freezing behavior (a natural fear response) is measured in the absence of the tone or shock.

    • Testing (Cued Fear): The animal is placed in a novel context and presented with the auditory cue, and freezing behavior is measured.

  • Measures: The percentage of time spent freezing is used as an index of fear memory. An antagonist like SCH-23390 can be administered before training to assess its effect on the acquisition of fear memory, or before testing to evaluate its impact on memory retrieval.[15]

Visualizing Pathways and Workflows

Dopamine D1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by dopamine at the D1 receptor and the point of action for an antagonist like this compound or SCH-23390.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Binds Antagonist This compound / SCH-23390 Antagonist->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Neuronal Response CREB->Gene_Expression Regulates

Caption: Dopamine D1 receptor signaling and antagonist action.

General Experimental Workflow for Behavioral Phenotyping

This diagram outlines a typical workflow for validating the behavioral effects of a novel compound.

Behavioral_Phenotyping_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_outcome Phase 4: Outcome A Compound Selection (e.g., this compound) B Dose-Range Finding Studies A->B C Selection of Behavioral Assays B->C D Animal Habituation C->D E Compound Administration D->E F Behavioral Testing E->F G Data Collection & Quantification F->G H Statistical Analysis G->H I Interpretation of Results H->I J Phenotypic Profile Established I->J K Go/No-Go Decision for Further Development J->K

References

Replicating Published Findings: A Comparative Analysis of ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine (B1211576) D1 receptor antagonist ADX-10061 (also known as NNC 01-0687) with alternative therapies, supported by available experimental data. The development of this compound was discontinued (B1498344) after Phase II clinical trials for smoking cessation and schizophrenia due to a lack of demonstrated efficacy. This document summarizes the known preclinical data and the qualitative outcomes of its clinical investigations.

Preclinical Pharmacology: Receptor Binding Affinity

This compound is a selective antagonist of the dopamine D1 receptor. Preclinical studies established its binding affinity for various neurotransmitter receptors. The following table summarizes the equilibrium dissociation constants (Ki) from in vitro binding assays, providing a quantitative measure of the compound's potency and selectivity.

Target ReceptorThis compound (NNC-687) Kᵢ (nM)Reference Compound(s)
Dopamine D10.8SCH 23390 (Ki = 0.2 nM)
Dopamine D2580Haloperidol (Ki = 1.2 nM)
5-HT₂140Ketanserin (Ki = 1.0 nM)
α₁-adrenergic830Prazosin (Ki = 0.2 nM)
α₂-adrenergic>10,000Rauwolscine (Ki = 1.8 nM)
Histamine H₁1,200Mepyramine (Ki = 0.8 nM)
Muscarinic M₁>10,000Pirenzepine (Ki = 17 nM)

Data from: Andersen, P. H., et al. (1992). NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists. European journal of pharmacology, 219(1), 45–52.

Clinical Investigations: A Summary of Outcomes

Despite promising preclinical selectivity, clinical trials investigating this compound for smoking cessation and schizophrenia did not yield positive results.

Smoking Cessation

A Phase IIa, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound as an aid for smoking cessation. However, the trial did not meet its primary efficacy endpoint.[1] Addex Pharmaceuticals announced that there was no significant difference in the four-week continuous abstinence rate between the this compound and placebo groups.[1] Major secondary efficacy endpoints also did not show a statistically significant treatment effect.[1]

Comparison with Approved Smoking Cessation Therapies:

While direct comparative trial data for this compound against approved therapies is unavailable, the following table presents typical 6-month abstinence rates for established smoking cessation aids, providing a benchmark for efficacy.

TreatmentTypical 6-Month Abstinence Rate
Placebo~10-15%
Nicotine Replacement Therapy (NRT)~20-25%
Bupropion~20-25%
Varenicline~25-30%
Schizophrenia

This compound, under the name NNC 01-0687, was also investigated for the treatment of schizophrenia. A clinical trial involving male patients with schizophrenia was conducted.[2] However, published reports indicate that the trial failed to demonstrate antipsychotic properties for the compound. This outcome is consistent with the general finding that selective dopamine D1 receptor antagonists have not shown efficacy in treating the symptoms of schizophrenia.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not publicly available in their entirety. However, based on standard clinical trial design for these indications, the methodologies likely included the following key elements:

Smoking Cessation (Inferred Protocol)
  • Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.

  • Participants: Adult smokers motivated to quit.

  • Intervention: Oral administration of this compound or a matching placebo for a specified duration.

  • Primary Outcome: Biochemically verified (e.g., using expired carbon monoxide levels) continuous abstinence from smoking for a defined period (e.g., the last four weeks of treatment).

  • Secondary Outcomes: Measures of craving, withdrawal symptoms, and the number of cigarettes smoked per day.

Schizophrenia (Inferred Protocol)
  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.

  • Participants: Patients diagnosed with schizophrenia according to established criteria (e.g., DSM-IV).

  • Intervention: Oral administration of NNC 01-0687 or placebo/active comparator (e.g., a standard atypical antipsychotic) for several weeks.

  • Primary Outcome: Change from baseline in scores on a standardized rating scale for schizophrenia symptoms, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).

  • Secondary Outcomes: Clinical Global Impression (CGI) scores, safety, and tolerability assessments.

Visualizing the Mechanism and Workflow

To better understand the scientific context of this compound, the following diagrams illustrate its mechanism of action and a typical workflow for a clinical trial.

This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_Released Dopamine Dopamine->Dopamine_Released Release D1_Receptor Dopamine D1 Receptor Dopamine_Released->D1_Receptor Binds AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reward Signaling) PKA->Cellular_Response ADX10061 This compound ADX10061->D1_Receptor Blocks

Caption: this compound acts as an antagonist at the dopamine D1 receptor, blocking the downstream signaling cascade.

General Workflow for a Smoking Cessation Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up Follow-Up Visits (e.g., 6 months, 1 year) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Abstinence Rates, Safety) Follow_Up->Data_Analysis Results Trial Results Data_Analysis->Results

Caption: A typical workflow for a randomized controlled clinical trial in smoking cessation.

References

Assessing the Translational Potential of ADX-10061: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ADX-10061, a selective dopamine (B1211576) D1 receptor antagonist, against other therapeutic alternatives. This document synthesizes available data on its mechanism of action, clinical trial outcomes, and experimental protocols to aid in the assessment of its translational potential.

Executive Summary

This compound, also known as NNC 01-0687, was investigated for several indications, including schizophrenia and smoking cessation. As a selective antagonist of the dopamine D1 receptor, its therapeutic rationale was based on modulating the brain's reward pathways. However, the development of this compound was discontinued (B1498344) in 2007 after a Phase IIa clinical trial for smoking cessation failed to meet its primary efficacy endpoint.[1] This guide provides a detailed comparison of this compound with two established smoking cessation therapies, varenicline (B1221332) and bupropion (B1668061), to offer a comprehensive perspective on its scientific and clinical context.

Comparative Data on Smoking Cessation Therapies

The following table summarizes the key characteristics and clinical trial data for this compound and its principal alternatives for smoking cessation.

FeatureThis compoundVarenicline (Chantix)Bupropion (Zyban)
Mechanism of Action Selective Dopamine D1 Receptor AntagonistNicotinic Acetylcholine Receptor (α4β2) Partial AgonistNorepinephrine-Dopamine Reuptake Inhibitor (NDRI) and Nicotinic Acetylcholine Receptor Antagonist
Developer Addex PharmaceuticalsPfizerGlaxoSmithKline
Development Status Discontinued (Phase II)[2]MarketedMarketed
Primary Indication(s) Investigated for Schizophrenia, Smoking Cessation, Sleep Disorders[2][3]Smoking CessationSmoking Cessation, Depression
Reported Efficacy (Smoking Cessation) Did not demonstrate a treatment effect compared to placebo in a Phase IIa trial.[1] Specific abstinence rates are not publicly available.Significantly higher abstinence rates compared to placebo. Continuous abstinence at weeks 9-12: ~44% vs. ~18% for placebo in some studies.Significantly higher abstinence rates compared to placebo. Continuous abstinence at 7 weeks: ~30% vs. ~16% for placebo in some studies.
Common Adverse Events Not extensively documented due to early discontinuation.Nausea, insomnia, abnormal dreams, headache.Dry mouth, insomnia.

Signaling Pathways

The therapeutic agents discussed operate on distinct signaling pathways within the central nervous system to influence nicotine (B1678760) addiction.

cluster_nicotine Nicotine Action cluster_adx This compound cluster_varenicline Varenicline cluster_bupropion Bupropion Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (α4β2) Nicotine->nAChR Binds to & Activates Dopamine_Release_N Dopamine Release nAChR->Dopamine_Release_N Reward_Pleasure Reward & Pleasure Dopamine_Release_N->Reward_Pleasure This compound This compound D1_Receptor_A Dopamine D1 Receptor This compound->D1_Receptor_A Antagonizes Reward_Pathway_A Reward Pathway Modulation D1_Receptor_A->Reward_Pathway_A Blocks Signal Varenicline Varenicline nAChR_V Nicotinic Acetylcholine Receptor (α4β2) Varenicline->nAChR_V Partial Agonist Nicotine_Block Blocks Nicotine Binding Dopamine_Release_V Moderate Dopamine Release nAChR_V->Dopamine_Release_V nAChR_V->Nicotine_Block Prevents Nicotine Binding Craving_Reduction Reduces Cravings & Withdrawal Dopamine_Release_V->Craving_Reduction Bupropion Bupropion DAT_NET Dopamine & Norepinephrine Transporters (DAT/NET) Bupropion->DAT_NET Inhibits Reuptake nAChR_B Nicotinic Acetylcholine Receptor Bupropion->nAChR_B Antagonizes Dopamine_Norepinephrine_Levels Increased Dopamine & Norepinephrine Levels DAT_NET->Dopamine_Norepinephrine_Levels Craving_Withdrawal_Reduction Reduces Cravings & Withdrawal Symptoms Dopamine_Norepinephrine_Levels->Craving_Withdrawal_Reduction Nicotine_Effects_Reduction Reduces Reinforcing Effects of Nicotine nAChR_B->Nicotine_Effects_Reduction

Figure 1. Signaling Pathways of Nicotine and Smoking Cessation Drugs. This diagram illustrates the distinct mechanisms of action of nicotine, this compound, varenicline, and bupropion on their respective neural targets.

Experimental Protocols

While the specific protocol for the this compound Phase IIa smoking cessation trial is not publicly available, a representative experimental design for such a trial, based on common practices, is outlined below.

Representative Phase IIa Smoking Cessation Clinical Trial Protocol

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Participant Population:

  • Inclusion Criteria:

    • Adult smokers (e.g., 18-65 years of age).

    • Smoking an average of 10 or more cigarettes per day for at least the past year.

    • Motivated to quit smoking.

    • Provide written informed consent.

  • Exclusion Criteria:

    • History of schizophrenia or other psychotic disorders.

    • Current major depression or other unstable psychiatric conditions.

    • Use of other smoking cessation therapies within a specified timeframe.

    • Clinically significant cardiovascular, renal, or hepatic disease.

    • Pregnancy or lactation.

3. Treatment Regimen:

  • Participants are randomized to receive either the investigational drug (e.g., this compound) or a matching placebo for a specified duration (e.g., 7-12 weeks).

  • A target quit date is typically set within the first few weeks of treatment.

  • All participants receive standardized behavioral counseling throughout the study.

4. Efficacy Endpoints:

  • Primary Endpoint: Biochemically confirmed continuous abstinence from smoking for a defined period (e.g., the last 4 weeks of treatment). Biochemical confirmation is typically done via exhaled carbon monoxide (CO) levels.

  • Secondary Endpoints:

    • 7-day point prevalence abstinence at various time points.

    • Prolonged abstinence.

    • Reduction in the number of cigarettes smoked per day.

    • Assessment of nicotine withdrawal symptoms and craving.

5. Safety and Tolerability Assessment:

  • Monitoring and recording of all adverse events.

  • Vital signs, physical examinations, and clinical laboratory tests at specified intervals.

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_followup Follow-up & Assessment Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Smoking History, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Investigational Drug (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Target_Quit_Date Target Quit Date (e.g., Week 2) Counseling Behavioral Counseling (All Participants) Weekly_Visits Weekly Visits (Adverse Events, Vitals) Target_Quit_Date->Weekly_Visits Abstinence_Assessment Abstinence Assessment (Self-report & CO confirmation) Weekly_Visits->Abstinence_Assessment Primary_Endpoint Primary Endpoint Analysis (e.g., Weeks 9-12 Continuous Abstinence) Abstinence_Assessment->Primary_Endpoint Long_Term_Followup Long-term Follow-up (e.g., 6 & 12 months) Primary_Endpoint->Long_Term_Followup

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for ADX-10061, a dopamine (B1211576) D1 receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of hazardous chemical waste in a research setting.

Chemical and Pharmacological Profile of this compound

This compound, also known as CEE 03-310 or NNC 687, is a selective and potent dopamine D1 receptor antagonist.[1] Its primary use is in research, particularly in studies related to schizophrenia.[1] The following table summarizes its known receptor binding affinities.

Target Binding Affinity (Ki)
Dopamine D1 Receptor5.8 nM
Adenylyl Cyclase9.1 nM
5-HT2 Receptor355 nM
Dopamine D2 Receptor> 10,000 nM

General Principles for Hazardous Chemical Waste Disposal

The proper disposal of chemical waste is regulated and requires adherence to strict guidelines to protect personnel and the environment. The following procedures are based on guidelines from leading research institutions and should be followed for the disposal of this compound and other similar research chemicals.[2][3][4][5]

Key Principles:

  • Do Not Dispose Down the Drain or in Regular Trash: Hazardous chemicals must never be disposed of via the sanitary sewer or in the regular trash.[2][3]

  • Segregation of Waste: Incompatible wastes should never be mixed. Always use separate, clearly labeled waste containers for different classes of chemicals.[2][5]

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate quantities of the contents.[2][5]

  • Use Appropriate Containers: Waste should be stored in sturdy, leak-proof, and chemically resistant containers. The container must be compatible with the waste it holds.[2][5]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[2][5]

  • Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment to prevent spills.[2]

  • Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[2][5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the steps for the proper disposal of solid this compound and solutions containing the compound.

1. Solid Waste Disposal (e.g., unused compound, contaminated labware):

  • Step 1: Container Preparation: Select a designated, puncture-resistant, and clearly labeled container for solid chemical waste.

  • Step 2: Waste Collection: Place any unused or expired solid this compound into the designated waste container. Similarly, dispose of any contaminated personal protective equipment (PPE), such as gloves and weighing paper, in this container.

  • Step 3: Labeling: Ensure the container is labeled with "Hazardous Waste," the chemical name "this compound," and an estimate of the quantity.

  • Step 4: Storage and Pickup: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[5]

2. Liquid Waste Disposal (e.g., solutions containing this compound):

  • Step 1: Container Selection: Use a sealable, leak-proof container made of a material compatible with the solvent used to dissolve this compound.

  • Step 2: Waste Collection: Pour the liquid waste into the designated container. The first rinse of any glassware that contained the solution must also be collected as hazardous waste.[2]

  • Step 3: Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.

  • Step 4: Storage and Pickup: Keep the container tightly sealed and within secondary containment in a designated waste accumulation area. Arrange for pickup by your institution's EHS office.

3. Disposal of Empty Chemical Containers:

  • Step 1: Thorough Rinsing: The original container of this compound must be thoroughly rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[2]

  • Step 2: Air Drying: After rinsing, allow the container to air-dry completely.

  • Step 3: Defacing the Label: The original label on the container must be completely removed or defaced.[2]

  • Step 4: Final Disposal: Once rinsed, dried, and with the label removed, the empty container can typically be disposed of in the appropriate glass or solid waste stream, as per your institution's guidelines.[2]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste like this compound in a laboratory setting.

G cluster_generation Waste Generation cluster_identification Waste Identification cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Disposal A Experiment Generates This compound Waste B Solid or Liquid? A->B C Collect in Labeled Solid Waste Container B->C Solid E Collect in Labeled Liquid Waste Carboy B->E Liquid D Include Contaminated PPE & Labware C->D G Store in Secondary Containment in Satellite Accumulation Area D->G F Include First Rinseate of Glassware E->F F->G H Contact EHS for Waste Pickup G->H

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ADX-10061

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of ADX-10061, a research chemical identified as a dopamine (B1211576) D1 receptor antagonist.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemically resistant gloves. Inspect for tears or holes before use.
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use safety goggles for splash protection.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat must be worn and fully fastened.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator may be required.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a chemical fume hood to minimize inhalation risk.

  • Procedural Controls: Avoid the creation of dust when handling the solid form. Use appropriate tools (e.g., spatulas) to handle the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.

Storage:

  • Solid Form: Store this compound powder in a tightly sealed container in a cool, dry, and dark place.

  • Solutions: Stock solutions should be stored in clearly labeled, tightly sealed containers at the recommended temperature (typically -20°C or -80°C for long-term storage) to maintain stability.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a research setting, from receiving the compound to its experimental use and disposal.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal Receive Receive Compound Store Store in a Cool, Dry, Dark Place Receive->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Prepare Prepare Experimental Solutions Dissolve->Prepare Treat Treat Cells/Tissues or Administer to Animal Models Prepare->Treat Collect Collect All Waste (Solid & Liquid) Prepare->Collect Analyze Analyze Experimental Results Treat->Analyze Treat->Collect Analyze->Collect Dispose Dispose as Chemical Waste Collect->Dispose

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Signaling Pathway of this compound

This compound is a dopamine D1 receptor antagonist. The following diagram illustrates its mechanism of action within a simplified signaling pathway.

G Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates ADX10061 This compound ADX10061->D1R Blocks AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP Production AC->cAMP Increases Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified signaling pathway showing this compound as a dopamine D1 receptor antagonist.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADX-10061
Reactant of Route 2
ADX-10061

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.